APD668
Description
a GPR119 agonist; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRUQJBVQBUKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025686 | |
| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832714-46-2 | |
| Record name | APD-668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APD-668 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC77BCH2AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
APD668 Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APD668 is a potent and selective synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. GPR119 is predominantly expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells. Activation of GPR119 in pancreatic beta-cells by this compound initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS). This mechanism is contingent on elevated glucose levels, thereby minimizing the risk of hypoglycemia. The primary signaling pathway involves the activation of G protein alpha-s (Gαs), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This guide provides an in-depth overview of the molecular mechanism of action of this compound in pancreatic beta-cells, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to this compound and GPR119
GPR119, also known as Glucose-Dependent Insulinotropic Receptor (GDIR), is a class A orphan G protein-coupled receptor that has garnered significant interest as a target for the treatment of type 2 diabetes and other metabolic disorders. Its expression is largely restricted to the pancreatic islets and the gastrointestinal tract. The therapeutic appeal of GPR119 agonists like this compound lies in their dual mechanism of action: direct stimulation of insulin release from pancreatic beta-cells and indirect stimulation via the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This guide focuses on the direct effects of this compound on pancreatic beta-cells. This compound is a small molecule agonist developed by Arena Pharmaceuticals. While initial clinical studies suggested potential for glucose control in type 2 diabetes patients, its clinical development was ultimately discontinued in favor of a more potent compound[1].
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for this compound, providing insights into its potency and in vivo effects.
| Parameter | Species | Value | Reference |
| EC50 for GPR119 Activation | Human | 2.7 nM | [2] |
| Rat | 33 nM | [2] | |
| In Vivo Efficacy | C57BL/6 Mice | Reduction in plasma glucose (-39%) | [3] |
| C57BL/6 Mice | Reduction in plasma triglyceride (-26%) | [3] |
Mechanism of Action in Pancreatic Beta-Cells
The binding of this compound to GPR119 on the surface of pancreatic beta-cells triggers a cascade of intracellular events that culminates in the potentiation of glucose-stimulated insulin secretion. This process is critically dependent on the prevailing glucose concentration, ensuring that insulin is released primarily when blood glucose levels are elevated.
GPR119 Signaling Pathway
The canonical signaling pathway initiated by this compound in pancreatic beta-cells is illustrated in the diagram below.
Electrophysiological Effects
The activation of the GPR119 signaling pathway by this compound is expected to modulate the electrophysiological properties of pancreatic beta-cells, contributing to the potentiation of GSIS.
-
Membrane Depolarization: In the presence of elevated glucose, the metabolism of glucose leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (KATP) channels. This reduces the outward flow of potassium ions, leading to membrane depolarization. The activation of PKA by the this compound-GPR119-cAMP pathway can further inhibit KATP channels, augmenting this depolarization.
-
Action Potential Firing: The resulting membrane depolarization opens voltage-gated calcium channels (VGCCs).
-
Calcium Influx: The opening of VGCCs allows for an influx of extracellular calcium into the beta-cell. PKA can also phosphorylate and potentiate the activity of L-type VGCCs, further enhancing calcium influx.
-
Insulin Exocytosis: The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GPR119 agonists like this compound in pancreatic beta-cells.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a static incubation assay to measure insulin secretion from a pancreatic beta-cell line (e.g., MIN6) or isolated pancreatic islets in response to glucose and a test compound like this compound.
Materials:
-
MIN6 cell line or isolated rodent pancreatic islets
-
Cell culture medium (e.g., DMEM with 25 mM glucose, 10% FBS, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
KRBH with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Culture/Islet Isolation: Culture MIN6 cells to 80-90% confluency. If using islets, isolate them from rodents using collagenase digestion.
-
Pre-incubation: Gently wash the cells/islets twice with KRBH containing low glucose. Pre-incubate in low-glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH with low glucose, high glucose, or high glucose plus different concentrations of this compound. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Lyse the cells/islets and measure the total protein or DNA content to normalize the insulin secretion data.
Intracellular cAMP Measurement Assay
This protocol outlines the measurement of intracellular cAMP levels in pancreatic beta-cells in response to this compound using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS)
-
3-isobutyl-1-methylxanthine (IBMX) - a phosphodiesterase inhibitor
-
This compound stock solution
-
cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed beta-cells into a 96- or 384-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing IBMX.
-
Cell Stimulation: Remove the culture medium and add the this compound solutions to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Add the cAMP-d2 and anti-cAMP cryptate reagents from the HTRF kit to the wells. Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.
Conclusion
This compound exerts its insulinotropic effect on pancreatic beta-cells through the activation of the GPR119 receptor. This engagement initiates a Gαs-mediated signaling cascade, leading to an increase in intracellular cAMP and the subsequent activation of PKA. This pathway potentiates glucose-stimulated insulin secretion in a glucose-dependent manner, primarily by modulating the activity of KATP and voltage-gated calcium channels, which enhances beta-cell electrical excitability and calcium influx. Although the clinical development of this compound was halted, the study of its mechanism of action provides valuable insights into the role of GPR119 in glucose homeostasis and serves as a foundation for the development of future GPR119-targeting therapies for type 2 diabetes. The experimental protocols detailed in this guide offer a framework for the continued investigation of GPR119 agonists and their effects on pancreatic beta-cell function.
References
- 1. glucagon.com [glucagon.com]
- 2. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion channels and regulation of insulin secretion in human β-cells: A computational systems analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Stagnation of APD668: A GPR119 Agonist's Journey in Metabolic Disease Research
A Technical Whitepaper on the Discovery, Preclinical Development, and Eventual Discontinuation of the GPR119 Agonist APD668
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and development of this compound, a potent G protein-coupled receptor 119 (GPR119) agonist. It details the compound's mechanism of action, preclinical efficacy in various metabolic disease models, and key experimental protocols utilized in its evaluation. The paper also touches upon the clinical development of this compound and its eventual termination, offering a comprehensive look into the trajectory of this once-promising therapeutic candidate.
Introduction: The Promise of GPR119 in Metabolic Regulation
G protein-coupled receptor 119 (GPR119) has emerged as an attractive therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This dual mechanism of action offers the potential for robust glucose control with a reduced risk of hypoglycemia. This compound was developed as a potent and selective agonist of GPR119, aiming to harness these therapeutic benefits.
Discovery and Preclinical Profile of this compound
This compound, also known as JNJ-28630368, is a synthetic, small-molecule agonist of GPR119. Its discovery was part of a broader effort to identify compounds that could modulate the GPR119 signaling pathway for therapeutic gain.
In Vitro Potency and Selectivity
This compound demonstrated high potency for the human GPR119 receptor in in vitro assays. The primary mechanism of action involves binding to the GPR119 receptor, a Gαs-coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
| Parameter | Human GPR119 | Rat GPR119 | Reference |
| EC50 | 2.7 nM | 33 nM | [1] |
Preclinical Efficacy
The therapeutic potential of this compound was evaluated in various preclinical models of metabolic disease, including models of diabetes, obesity, and non-alcoholic steatohepatitis (NASH).
In rodent models, this compound demonstrated significant improvements in glucose tolerance. Oral administration of this compound led to a dose-dependent reduction in blood glucose excursions during an oral glucose tolerance test (oGTT).
| Animal Model | Treatment | Effect on Glucose Homeostasis | Reference |
| Normal Mice | This compound | Improved oral glucose tolerance | |
| Zucker Diabetic Fatty (ZDF) rats | Chronic this compound | Significant reduction in blood glucose and HbA1c | [1] |
This compound was also investigated for its potential to treat NASH, a condition often associated with metabolic syndrome. In a murine model of NASH with diabetes, this compound monotherapy and combination therapy with the DPP-IV inhibitor linagliptin showed beneficial effects.
| Treatment Group | Plasma Glucose Reduction | Plasma Triglyceride Reduction | Reference |
| This compound alone | -39% (P < 0.05) | -26% | [2][3] |
| This compound + Linagliptin | -52% (P < 0.001) | -50% (P < 0.05) | [2][3] |
Furthermore, the combination therapy resulted in a significant decrease in hepatic triglycerides, NAS score, and markers of oxidative stress and inflammation in the liver.[2][3]
Studies in diet-induced obese (DIO) mice indicated that GPR119 agonism could lead to weight loss, primarily through a reduction in food intake.
Mechanism of Action: The GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The receptor is coupled to the stimulatory G protein, Gαs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the evaluation of this compound.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP following GPR119 activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and incubated overnight.
-
Assay Buffer Preparation: Prepare assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Oral Glucose Tolerance Test (oGTT) in Mice
The oGTT assesses the ability of an animal to clear a glucose load from the bloodstream, a key indicator of glucose homeostasis.
Methodology:
-
Animal Acclimation and Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Compound Administration: this compound or vehicle is administered orally via gavage at a specified time before the glucose challenge.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify the overall glucose excursion.
Clinical Development and Discontinuation
This compound, along with a structurally related compound JNJ-38431055, advanced into clinical development for the treatment of type 2 diabetes.[1] However, the clinical development of both compounds was ultimately terminated.[1] While specific details regarding the termination are not extensively published in peer-reviewed literature, the discontinuation of several GPR119 agonists in clinical trials suggests that the promising preclinical efficacy observed in rodent models did not translate effectively to humans. Potential reasons for such discrepancies could include species differences in receptor pharmacology, off-target effects, or a lack of robust, clinically meaningful improvements in glycemic control in patient populations.
Conclusion
This compound represented a significant effort in the exploration of GPR119 agonism as a therapeutic strategy for metabolic diseases. Its potent in vitro activity and promising preclinical efficacy in models of diabetes and NASH underscored the potential of this target. However, the eventual termination of its clinical development highlights the challenges of translating preclinical findings into successful clinical outcomes. The story of this compound serves as a valuable case study for researchers in the field of metabolic drug discovery, emphasizing the importance of understanding species differences and the need for robust translational models to bridge the gap between preclinical and clinical research. Future efforts in targeting GPR119 may require novel approaches, such as the development of agonists with different pharmacological profiles or combination therapies, to unlock the full therapeutic potential of this intriguing receptor.
References
The Pharmacological Profile of APD668: A GPR119 Agonist for Metabolic Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
APD668 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its in vitro and in vivo activities. Detailed methodologies for key experimental assays are provided, along with a comprehensive summary of its pharmacokinetic properties across different species. The GPR119 signaling pathway and relevant experimental workflows are illustrated to provide a clear understanding of its mechanism of action and preclinical evaluation.
Introduction
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation by agonist compounds leads to the stimulation of insulin secretion in a glucose-dependent manner and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action makes GPR119 an attractive target for the development of novel anti-diabetic agents with a potentially low risk of hypoglycemia. This compound has emerged as a potent, selective, and orally active GPR119 agonist.[2] This document details its pharmacological characteristics.
In Vitro Pharmacology
Receptor Activation and Potency
This compound demonstrates high potency in activating human and rat GPR119. The half-maximal effective concentrations (EC50) for receptor activation are summarized in the table below.
| Parameter | Species | Value | Reference |
| EC50 (GPR119) | Human | 2.7 nM | [2] |
| Rat | 33 nM | [2] | |
| EC50 (Adenylate Cyclase Activation) | Human (HEK293 cells) | 23 nM | [2] |
Table 1: In Vitro Potency of this compound
Mechanism of Action: GPR119 Signaling
GPR119 is a Gs alpha subunit-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP is a key second messenger that mediates the downstream effects of GPR119 activation, including the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of GLP-1.[4][5]
In Vivo Pharmacology
Glucose Homeostasis
This compound has demonstrated significant efficacy in improving glycemic control in rodent models of diabetes and glucose intolerance.
| Model | Species | Dose | Effect | Reference |
| Oral Glucose Tolerance Test (OGTT) | Mouse | 1-10 mg/kg (single p.o.) | Dose-dependent reduction in blood glucose levels. | [2] |
| Zucker Diabetic Fatty (ZDF) Rats | Rat | 10-30 mg/kg (daily p.o. for 8 weeks) | Significant reduction in blood glucose and HbA1c levels. | [2] |
| Hyperglycemic Clamp | Rat | 0.08 mg/kg/min (i.v.) | Stimulated insulin release under hyperglycemic conditions. | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
Combination Therapy
Studies have explored the co-administration of this compound with a dipeptidyl peptidase-IV (DPP-IV) inhibitor, linagliptin, for the treatment of non-alcoholic steatohepatitis (NASH). The combination therapy resulted in enhanced levels of active GLP-1 and a synergistic decrease in body weight gain in mice.[6][7] This suggests a potential therapeutic strategy for metabolic diseases by simultaneously targeting GPR119 and the incretin degradation pathway.[6][7]
Pharmacokinetics
This compound exhibits moderate to good oral bioavailability in several species, with rapid to moderate absorption. It is highly bound to plasma proteins.
| Parameter | Mouse | Rat | Dog | Monkey | Human | Reference |
| Tmax (oral) | ≤2 h | ≤2 h | 6 h | ≤2 h | - | [2] |
| Oral Bioavailability | 44-79% | 44-79% | 22% | 44-79% | - | [2] |
| Plasma Protein Binding | - | 93.0% (male), 96.6% (female) | - | ≥99% | ≥99% | [2] |
Table 3: Pharmacokinetic Parameters of this compound Across Species
Experimental Protocols
In Vitro Adenylate Cyclase Activation Assay
This assay measures the ability of a compound to stimulate the production of cAMP in cells expressing the target receptor.
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with human GPR119.
Protocol:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Seed cells into a 96-well plate and incubate overnight.
-
Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plot the concentration-response curve and calculate the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of a compound to improve glucose disposal following an oral glucose challenge.
Animal Model: C57BL/6 mice.
Protocol:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record baseline blood glucose levels (t= -30 min) from a tail snip.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle orally (p.o.).
-
At t=0 min, administer a glucose solution (e.g., 2 g/kg) orally.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
Hyperglycemic Clamp in Rats
This technique is used to assess insulin secretion in response to a sustained hyperglycemic state.
Animal Model: Sprague-Dawley rats.
Protocol:
-
Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the animals to recover.
-
Fast the rats overnight.
-
On the day of the experiment, connect the catheters to infusion pumps and a blood sampling line.
-
Initiate a variable glucose infusion to raise and maintain blood glucose at a target hyperglycemic level (e.g., ~300 mg/dL).
-
Administer this compound via intravenous infusion (e.g., 0.08 mg/kg/min).
-
Collect blood samples at regular intervals to measure plasma insulin and glucose concentrations.
-
The glucose infusion rate required to maintain hyperglycemia is an indicator of insulin sensitivity, while the plasma insulin levels reflect the insulin secretory response.
Safety and Selectivity
This compound demonstrates a favorable safety profile with no significant inhibition of the five major cytochrome P450 (CYP) isoforms, with the exception of CYP2C9 (Ki = 0.1 μM).[2]
Conclusion
This compound is a potent and selective GPR119 agonist with a compelling pharmacological profile for the potential treatment of type 2 diabetes and related metabolic disorders. Its dual mechanism of action, involving both direct stimulation of glucose-dependent insulin secretion and indirect effects through the release of incretin hormones, positions it as a promising therapeutic candidate. The in vivo efficacy in improving glycemic control, coupled with a favorable pharmacokinetic and safety profile, warrants further investigation and development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the therapeutic potential of GPR119 agonism.
References
- 1. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uobrep.openrepository.com [uobrep.openrepository.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
APD668: A GPR119 Agonist for Glucose-Dependent Insulin Secretion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
APD668 is a potent, orally active small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in stimulating glucose-dependent insulin secretion. It details the underlying signaling pathways, presents quantitative data from key in vitro and in vivo studies, and provides detailed experimental protocols for the assays cited. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic diseases and pharmacology.
Introduction: The Role of GPR119 in Glucose Homeostasis
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation is linked to the stimulation of two key pathways in glucose regulation: the glucose-dependent secretion of insulin from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1] The glucose dependency of GPR119-mediated insulin secretion presents a significant therapeutic advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[2] this compound has emerged as a selective and potent agonist of GPR119, making it a valuable tool for investigating the therapeutic potential of this receptor.[3]
This compound: Chemical Profile
-
IUPAC Name: isopropyl 4-((1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)piperidine-1-carboxylate[4]
-
Chemical Formula: C₂₁H₂₄FN₅O₅S[4]
-
Molecular Weight: 477.51 g/mol [4]
Mechanism of Action: GPR119-Mediated Signaling
This compound exerts its effects by binding to and activating GPR119. This receptor is coupled to the Gαs subunit of the heterotrimeric G protein.[5] Upon activation, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] The subsequent downstream signaling events differ between pancreatic β-cells and intestinal L-cells, accounting for the distinct physiological responses.
Pancreatic β-Cells: Glucose-Dependent Insulin Secretion
In pancreatic β-cells, the elevation of cAMP levels by this compound potentiates glucose-stimulated insulin secretion (GSIS). This process is glucose-dependent, meaning that significant insulin release only occurs in the presence of elevated blood glucose levels. The increase in cAMP enhances the exocytosis of insulin-containing granules, a process that is initiated by glucose metabolism and subsequent ATP production, leading to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and calcium influx.
Intestinal L-Cells: Glucose-Independent GLP-1 Secretion
In contrast to its action in β-cells, this compound stimulates the secretion of GLP-1 from intestinal L-cells in a glucose-independent manner.[6] The rise in cAMP in these cells is sufficient to trigger GLP-1 release, even at basal glucose levels. This effect contributes to the overall glucose-lowering properties of this compound, as GLP-1 itself is a potent incretin hormone that enhances GSIS and has other beneficial metabolic effects.
Quantitative Data
In Vitro Efficacy
The potency of this compound has been characterized in various in vitro assays.
| Assay | Cell Line/Tissue | Species | Parameter | Value | Reference |
| GPR119 Receptor Activation | - | Human | EC₅₀ | 2.7 nM | [4] |
| GPR119 Receptor Activation | - | Rat | EC₅₀ | 33 nM | [4] |
| Adenylate Cyclase Activation | HEK293 cells transfected with human GPR119 | Human | EC₅₀ | 23 nM | [4] |
In Vivo Efficacy
Chronic administration of this compound has demonstrated significant glucose-lowering effects in animal models of type 2 diabetes.
| Animal Model | Treatment | Duration | Parameter | Result | Reference |
| Zucker Diabetic Fatty (ZDF) rats | Chronic this compound | Several weeks | Blood Glucose | Significantly reduced | [4] |
| Zucker Diabetic Fatty (ZDF) rats | Chronic this compound | Several weeks | Glycated Hemoglobin (HbA1c) | Significantly reduced | [4] |
Experimental Protocols
GPR119 Activation Assay (cAMP Accumulation)
This protocol describes a method to assess the activation of GPR119 by this compound through the measurement of intracellular cAMP accumulation in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Cell lysis buffer
Procedure:
-
Seed HEK293-hGPR119 cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay method.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol details the procedure for measuring glucose-dependent insulin secretion from isolated pancreatic islets in response to this compound.
Materials:
-
Isolated pancreatic islets (e.g., from rats or mice)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution
-
24-well plates
-
Insulin immunoassay kit (e.g., ELISA)
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubate the islets in KRB buffer containing low glucose (e.g., 2.8 mM) for 1 hour at 37°C to allow them to equilibrate.
-
Manually pick islets of similar size and place them in groups (e.g., 10 islets per well) in a 24-well plate.
-
Replace the pre-incubation buffer with fresh KRB buffer containing the experimental conditions:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose with varying concentrations of this compound
-
-
Incubate the plate for 1 hour at 37°C.
-
Carefully collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a suitable immunoassay.
-
Express the results as insulin secreted per islet per hour and compare the effects of this compound at different concentrations to the high glucose control.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure for an oral glucose tolerance test in a rodent model to evaluate the in vivo efficacy of this compound.
Materials:
-
Zucker Diabetic Fatty (ZDF) rats or other suitable diabetic model
-
This compound formulation for oral administration
-
Glucose solution for oral gavage (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally at a defined time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood collection, administer a glucose solution orally via gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for glucose excursion to quantify the overall improvement in glucose tolerance with this compound treatment.
Conclusion
This compound is a potent and selective GPR119 agonist that effectively stimulates glucose-dependent insulin secretion and glucose-independent GLP-1 release. Its dual mechanism of action, targeting both pancreatic β-cells and intestinal L-cells, makes it a compelling candidate for the treatment of type 2 diabetes. The glucose-dependent nature of its insulinotropic effect offers a potential safety advantage by minimizing the risk of hypoglycemia. The data and protocols presented in this guide provide a solid foundation for further research and development of GPR119 agonists as a novel therapeutic class for metabolic disorders.
References
- 1. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic Islets Exhibit Dysregulated Adaptation of Insulin Secretion after Chronic Epinephrine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Incretin Axis Mobilization by APD668: A Technical Overview of GPR119-Mediated Hormone Secretion
For Immediate Release
This technical guide provides an in-depth analysis of the signaling pathways and physiological effects of APD668, a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, endocrinology, and pharmacology. Herein, we detail the mechanism of action of this compound, its impact on incretin hormone secretion, and the experimental methodologies used to elucidate these pathways.
While specific quantitative data and clinical trial information for this compound are not extensively available in published literature, this guide leverages data from other potent GPR119 agonists as representative examples to illustrate the expected physiological responses.
Introduction to this compound and the GPR119 Target
This compound is a small molecule agonist designed to selectively activate GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells. The strategic location of GPR119 makes it a compelling therapeutic target for type 2 diabetes and other metabolic disorders. Its activation has been shown to stimulate the release of two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.
The GPR119 Signaling Cascade Activated by this compound
Upon binding of this compound to GPR119 on the surface of enteroendocrine cells, a conformational change in the receptor initiates a downstream signaling cascade. This process begins with the activation of the associated Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP activates two primary effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These effectors orchestrate the cellular response that culminates in the secretion of incretin hormones.
Quantitative Effects on Incretin and Insulin Secretion
While specific studies quantifying the direct impact of this compound on incretin secretion are limited, research on other selective GPR119 agonists, such as AR231453, provides valuable insight into the expected magnitude of the effect. Co-administration of this compound with the DPPIV inhibitor linagliptin has been noted to enhance levels of active GLP-1 in mice.[1]
The following tables summarize representative data from preclinical studies on GPR119 agonists.
Table 1: Effect of GPR119 Agonist (AR231453) on Plasma Incretin Levels in Mice [2]
| Treatment Group | Plasma GIP (pg/mL) | Plasma GLP-1 (pM) |
| Vehicle | 100 ± 15 | 15 ± 2 |
| AR231453 (20 mg/kg) | 250 ± 30 | 35 ± 5 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. Plasma was obtained 5 minutes after an oral glucose challenge.
Table 2: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets
| Condition | Insulin Release (ng/islet/hr) |
| Low Glucose (3 mM) | 0.2 ± 0.05 |
| Low Glucose + GPR119 Agonist | 0.25 ± 0.06 |
| High Glucose (16.7 mM) | 1.5 ± 0.2 |
| High Glucose + GPR119 Agonist | 2.5 ± 0.3* |
*Data are representative of typical findings for GPR119 agonists and are presented as mean ± SEM. *p < 0.05 vs. High Glucose alone.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) with Incretin Measurement
This protocol is designed to assess the effect of a GPR119 agonist on glucose tolerance and incretin secretion in a murine model.
-
Animal Acclimatization: Male C57BL/6 mice are housed under standard conditions for at least one week prior to the experiment.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: this compound or vehicle is administered via oral gavage at a specified dose (e.g., 10-30 mg/kg).
-
Glucose Challenge: 30-60 minutes post-compound administration, a baseline blood sample is collected from the tail vein. Subsequently, a glucose solution (2 g/kg body weight) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at timed intervals (e.g., 5, 15, 30, 60, and 120 minutes) post-glucose challenge. Blood is collected into tubes containing a DPPIV inhibitor and other appropriate anticoagulants and protease inhibitors.
-
Hormone and Glucose Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma glucose is measured using a glucose oxidase method. Plasma GLP-1 and GIP levels are quantified using commercially available ELISA kits.
In Vitro GLP-1 Secretion Assay from Enteroendocrine Cells
This protocol outlines a method for measuring GLP-1 secretion from a murine enteroendocrine cell line (e.g., STC-1) or primary intestinal cultures.
-
Cell Culture: STC-1 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency in 24-well plates.
-
Pre-incubation: The culture medium is removed, and cells are washed with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) and then pre-incubated in the same buffer for 1-2 hours.
-
Stimulation: The pre-incubation buffer is replaced with a stimulation buffer containing various concentrations of this compound or vehicle, with or without other secretagogues (e.g., glucose, fatty acids).
-
Sample Collection: After a defined incubation period (e.g., 2 hours), the supernatant is collected. A DPPIV inhibitor should be added to prevent GLP-1 degradation.
-
Cell Lysis: The cells are lysed to determine total protein or DNA content for normalization of secretion data.
-
GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.
Clinical Development Status
As of the date of this publication, there is a lack of publicly available data from clinical trials specifically investigating this compound or its alternative identifier JNJ-28630368. Searches of clinical trial registries have not yielded information on studies with this compound. This suggests that its clinical development may be in early, undisclosed stages, may have been discontinued, or is proceeding under a different designation. The broader class of GPR119 agonists has faced challenges in translating robust preclinical efficacy into significant clinical benefit in humans, which may have influenced the development trajectory of individual compounds.
Conclusion
This compound, as a potent GPR119 agonist, activates a well-defined signaling pathway involving Gαs, adenylyl cyclase, and cAMP to stimulate the secretion of the vital incretin hormones GLP-1 and GIP. Preclinical data from analogous compounds strongly support this mechanism and demonstrate a significant potential for improving glucose homeostasis. The provided experimental protocols offer a framework for the continued investigation of this compound and other GPR119 agonists. While the clinical development path of this compound remains to be fully elucidated, the foundational science underscores the therapeutic potential of targeting the GPR119 receptor for the treatment of metabolic diseases. Further research and disclosure of clinical data will be critical in determining the ultimate utility of this approach.
References
APD668: A Technical Guide to Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
APD668 is a potent and selective synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. This technical guide provides an in-depth overview of this compound's target engagement, the subsequent downstream signaling cascade, and the experimental methodologies used to characterize its activity.
Target Engagement: GPR119
This compound's primary molecular target is GPR119, a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] this compound binds to and activates GPR119, initiating a cascade of intracellular events that ultimately lead to improved glucose homeostasis.
Quantitative Data on this compound Target Engagement
The following table summarizes the in vitro potency of this compound on human and rat GPR119.
| Parameter | Species | Value | Reference |
| EC50 | Human GPR119 | 2.7 nM | [3][4] |
| EC50 | Rat GPR119 | 33 nM | [3][4] |
| EC50 (Adenylate Cyclase Activation) | Human GPR119 (in HEK293 cells) | 23 nM | [3][5] |
Downstream Signaling Pathway
Upon agonist binding, GPR119 couples to the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. The elevated intracellular cAMP levels trigger the activation of two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway. Both pathways converge to promote the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and glucose-dependent insulin secretion from pancreatic β-cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Experimental Workflow: In Vitro Characterization
cAMP Accumulation Assay
Objective: To quantify the increase in intracellular cAMP levels in response to this compound in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white plates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 384-well white plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and forskolin in assay buffer (e.g., Opti-MEM with 0.5 mM IBMX).
-
Assay:
-
Remove the culture medium from the wells.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Add the cAMP assay kit reagents according to the manufacturer's instructions (typically a lysis buffer followed by HTRF reagents).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
GLP-1 Secretion Assay
Objective: To measure the amount of GLP-1 secreted from enteroendocrine cells upon stimulation with this compound.
Materials:
-
NCI-H716 or GLUTag cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
This compound
-
Glucose
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Culture: Culture NCI-H716 or GLUTag cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells into 24-well plates and grow to 80-90% confluency.
-
Pre-incubation:
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells in KRBB for 1-2 hours at 37°C.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBB containing different concentrations of this compound with or without glucose.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Quantify the GLP-1 concentration in the supernatant using a GLP-1 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot GLP-1 concentration against this compound concentration to determine the dose-response relationship.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the potentiation of glucose-stimulated insulin secretion by this compound from isolated pancreatic islets.
Materials:
-
Isolated rodent or human pancreatic islets
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
24-well plates with inserts
Procedure:
-
Islet Culture: Culture isolated islets in RPMI-1640 medium overnight.
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in inserts in a 24-well plate (10-20 islets per well).
-
Wash the islets with KRBB containing 2.8 mM glucose.
-
Pre-incubate in KRBB with 2.8 mM glucose for 1 hour at 37°C.
-
-
Stimulation:
-
Replace the pre-incubation buffer with KRBB containing:
-
2.8 mM glucose (basal)
-
16.7 mM glucose (stimulatory)
-
16.7 mM glucose + varying concentrations of this compound
-
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit following the manufacturer's instructions.
-
Data Analysis: Compare the insulin secretion in the presence of this compound to the high glucose control.
In Vivo Efficacy
This compound has demonstrated efficacy in various preclinical animal models of diabetes and obesity. Chronic administration of this compound in Zucker Diabetic Fatty (ZDF) rats resulted in a significant reduction in blood glucose and glycated hemoglobin (HbA1c) levels.[3] In murine models of non-alcoholic steatohepatitis (NASH) with diabetes, this compound monotherapy and in combination with a DPPIV inhibitor showed a reduction in plasma glucose and triglycerides.[6][7][8]
Quantitative In Vivo Efficacy Data
| Animal Model | Treatment | Effect | Reference |
| Zucker Diabetic Fatty (ZDF) rats | Chronic this compound | Significant reduction in blood glucose and HbA1c | [3] |
| Murine NASH model with diabetes | This compound alone | -39% plasma glucose, -26% triglycerides | [6][7][8] |
| Murine NASH model with diabetes | This compound + linagliptin | -52% plasma glucose, -50% triglycerides | [6][7][8] |
Clinical Development
This compound entered clinical trials for the treatment of type 2 diabetes. However, its clinical development was subsequently terminated.[7] Publicly available data from these trials are limited. The reasons for discontinuation have not been fully disclosed in the reviewed literature.
Conclusion
This compound is a potent GPR119 agonist that effectively stimulates the Gαs-cAMP signaling pathway, leading to enhanced GLP-1 and glucose-dependent insulin secretion. Its efficacy has been demonstrated in various preclinical models. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of metabolic drug discovery. While clinical development was halted, the study of this compound has contributed significantly to the understanding of GPR119 as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of APD668 in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
APD668, also known as JNJ-28630368, is a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed in pancreatic islet cells and intestinal enteroendocrine cells, making it a therapeutic target for type 2 diabetes and other metabolic disorders.[3] This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, along with its mechanism of action.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H24FN5O5S | [2][4] |
| Molecular Weight | 477.5 g/mol | [4] |
| IUPAC Name | propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | [4] |
| CAS Number | 832714-46-2 | [4] |
Solubility Data
The solubility of this compound has been determined in various solvents, which is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration | Observations |
| DMSO | 96 mg/mL (201.04 mM) | It is noted that moisture-absorbing DMSO can reduce solubility, and fresh DMSO should be used.[5] |
| 45 mg/mL (94.24 mM) | Sonication is recommended to aid dissolution.[6] | |
| Ethanol | 2 mg/mL (4.19 mM) | - |
| Water | Insoluble | - |
Table 2: Formulations for In Vivo Studies
For animal studies, specific formulations have been developed to achieve the desired concentration and stability.
| Formulation | Concentration | Observations |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.24 mM) | Results in a clear solution. Caution is advised for dosing periods exceeding half a month.[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.36 mM) | Results in a clear solution.[7] |
SBE-β-CD: Sulfobutylether-β-cyclodextrin
Stability Information
Proper storage of this compound solutions is crucial to prevent degradation and ensure the reliability of experimental results.
Table 3: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability Period |
| DMSO | -80°C | 2 years |
| DMSO | -20°C | 1 year |
It is recommended to aliquot and store solutions to avoid repeated freeze-thaw cycles.[7] For short-term storage of a few days to weeks, 0-4°C is suitable, while long-term storage for months to years should be at -20°C.[2] The solid powder form of this compound is stable for up to three years when stored at -20°C.[6]
Experimental Protocols
Detailed experimental protocols for solubility and stability testing of this compound are not publicly available. However, a general workflow for determining the solubility of a compound for in vivo formulations is presented below.
Caption: General workflow for solubility and stability testing.
Mechanism of Action and Signaling Pathway
This compound is an agonist of GPR119, a Gαs-coupled receptor.[3] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, this stimulates glucose-dependent insulin secretion. In intestinal L-cells, it promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[8]
Caption: this compound signaling pathway via GPR119 activation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apd-668 | C21H24FN5O5S | CID 11705608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Potassium Channel | GPR | P450 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for APD668 In Vitro cAMP Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring intracellular cyclic adenosine monophosphate (cAMP) levels in response to the GPR119 agonist, APD668. The following information is intended for research use only.
Introduction
This compound is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3][4] GPR119 is a Gαs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][4] This signaling cascade is a key mechanism through which GPR119 agonists exert their effects. Therefore, the quantification of intracellular cAMP is a critical in vitro assay for characterizing the pharmacological activity of this compound and similar compounds.
This document outlines a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay, a robust and widely used method for high-throughput screening and compound characterization.[5][6][7][8]
Signaling Pathway of this compound
The binding of this compound to GPR119 initiates a cascade of intracellular events, as depicted in the diagram below.
Caption: this compound signaling pathway.
Quantitative Data for this compound
The following table summarizes the in vitro potency of this compound on human and rat GPR119 receptors. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Compound | Target | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Human GPR119 | HEK293 | Adenylate Cyclase Activation | EC50 | 2.7 nM | [1][2] |
| This compound | Rat GPR119 | - | - | EC50 | 33 nM | [1][2] |
| This compound | Human GPR119 | HEK293 | Adenylate Cyclase Activation | EC50 | 23 nM | [1][2] |
Experimental Protocol: HTRF cAMP Assay
This protocol is based on a competitive immunoassay format using HTRF technology. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. The HTRF signal is inversely proportional to the concentration of intracellular cAMP.[7][9][10]
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human GPR119 (or other suitable host cells).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: DMEM or EMEM supplemented with 10% FBS, penicillin-streptomycin.
-
Assay Buffer: Stimulation buffer (e.g., HBSS or PBS with 1 mM IBMX). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.[6][9]
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically include:
-
cAMP standard
-
Europium cryptate-labeled anti-cAMP antibody
-
d2-labeled cAMP
-
Lysis buffer
-
-
Plate: 384-well, low-volume, white microplate.
-
Plate Reader: An HTRF-compatible plate reader capable of reading fluorescence at 620 nm and 665 nm.
Experimental Workflow
Caption: HTRF cAMP Assay Workflow.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer at a predetermined optimal concentration (e.g., 300,000 cells/mL).[6]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should bracket the expected EC50 value (e.g., from 1 pM to 10 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions) and a positive control (e.g., a known GPR119 agonist or a direct adenylyl cyclase activator like forskolin).
-
-
cAMP Standard Curve:
-
Prepare a cAMP standard curve in the assay buffer according to the manufacturer's instructions. This is essential for converting the HTRF signal to cAMP concentrations.[6]
-
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of the this compound serial dilutions, vehicle control, or positive control to the respective wells.
-
For the standard curve, add 5 µL of the cAMP standards to empty wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30 to 60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Detection Reagent Addition:
-
Following the manufacturer's protocol, prepare the HTRF detection reagents.
-
Add 5 µL of the d2-labeled cAMP solution to each well.
-
Add 5 µL of the Europium cryptate-labeled anti-cAMP antibody solution to each well.
-
-
Final Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis
-
Calculate the HTRF Ratio:
-
Ratio = (Signal at 665 nm / Signal at 620 nm) x 10,000.[9]
-
-
Calculate Delta F% (ΔF%):
-
ΔF% = [(Standard or Sample Ratio - Ratio negative) / Ratio negative] x 100, where "Ratio negative" is the HTRF ratio of the negative control (e.g., vehicle-treated cells).
-
-
Generate Dose-Response Curve:
-
Plot the HTRF ratio or calculated cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Alternative cAMP Assay Technologies
While HTRF is a preferred method, other technologies are also available for measuring cAMP levels.
| Assay Technology | Principle | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive binding of free cAMP and a labeled cAMP conjugate to a specific antibody.[11][12][13][14] | High sensitivity, well-established method. | Requires multiple wash steps, lower throughput. |
| Luminescent/Bioluminescent Assays | Utilizes a cAMP-dependent protein kinase to modulate a luciferase reaction.[15][16] | Homogeneous "add-and-read" format, high sensitivity. | Potential for interference from colored or fluorescent compounds. |
| Fluorescence Polarization (FP) | Competition between intracellular cAMP and a fluorescently labeled cAMP for binding to a specific antibody, measured by changes in the polarization of emitted light. | Homogeneous format, rapid. | Lower sensitivity compared to HTRF and luminescent assays. |
The choice of assay technology will depend on the specific experimental needs, available equipment, and desired throughput. For high-throughput screening of compounds like this compound, homogeneous, no-wash assays such as HTRF or luminescent assays are generally favored.[17]
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. file.elabscience.com [file.elabscience.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. abcam.cn [abcam.cn]
- 15. Promega cAMP-Glo Max Cyclic-AMP Assay 2 Preps | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 16. cAMP-Glo™ Assay [promega.sg]
- 17. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Assessing APD668 Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
APD668 is a potent and selective synthetic agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4] Its activation by agonists like this compound leads to the stimulation of the Gαs signaling pathway, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This cascade ultimately enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, both of which contribute to improved glucose homeostasis.[3][5]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the potency and efficacy of this compound and other GPR119 agonists. The described methods include direct measurement of intracellular cAMP accumulation and downstream functional assays for insulin and GLP-1 secretion.
Data Presentation: Potency and Efficacy of GPR119 Agonists
The following table summarizes the in vitro potency of this compound and other common GPR119 agonists, providing a baseline for comparison. Efficacy is represented by the maximal response observed in the respective assays.
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Efficacy (% of Control) | Reference |
| This compound | Human GPR119 | cAMP Accumulation | HEK293 | 2.7 nM | Not Reported | [1] |
| This compound | Rat GPR119 | cAMP Accumulation | HEK293 | 33 nM | Not Reported | [1] |
| This compound | Human GPR119 | Adenylate Cyclase Activation | HEK293 | 23 nM | Not Reported | [1] |
| AR 231453 | Human GPR119 | cAMP Reporter Gene | HEK293 | 1.355 nM | Not Reported | [3] |
| PSN632408 | Human GPR119 | cAMP Reporter Gene | HEK293 | 4.892 µM | Not Reported | [3] |
| ZSY-04 | Human GPR119 | cAMP Accumulation | HEK293 | 2.758 µM | Not Reported | [3] |
| ZSY-06 | Human GPR119 | cAMP Accumulation | HEK293 | 3.046 µM | Not Reported | [3] |
| ZSY-13 | Human GPR119 | cAMP Accumulation | HEK293 | 0.778 µM | Not Reported | [3] |
| 2-Oleoylglycerol | Human GPR119 | cAMP Accumulation | COS-7 | 2.5 µM | Not Reported | [6] |
| MBX-2982 | Human GPR119 | Not Specified | Not Specified | Not Specified | Not Reported | [6] |
| GSK1292263 | Human GPR119 | Not Specified | Not Specified | pEC50 = 6.9 | Not Reported | [7] |
| PSN 375963 | Human GPR119 | Not Specified | Not Specified | 8.4 µM | Not Reported | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR119 signaling cascade and the general workflow of the cell-based assays described in this document.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay to quantify intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and other test compounds
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white assay plates
-
HTRF-compatible microplate reader
Protocol:
-
Cell Seeding:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.[8]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells.[8]
-
Include wells with vehicle control (e.g., DMSO) and a known GPR119 agonist as a positive control.
-
-
Incubation:
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP cryptate solution.[2][8]
-
Incubate the plate for 60 minutes at room temperature, protected from light.[2][8]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the logarithm of the compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).
-
CRE-Luciferase Reporter Gene Assay
This assay measures the activation of the cAMP response element (CRE) promoter linked to a luciferase reporter gene, providing an indirect measure of cAMP production.
Materials:
-
HEK293 cells stably co-expressing hGPR119 and a CRE-luciferase reporter construct.
-
Cell culture medium.
-
This compound and other test compounds.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
96-well or 384-well white, clear-bottom assay plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the stable cell line in a 96-well or 384-well plate at an appropriate density and allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and add them to the cells.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.[9]
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
-
Data Analysis:
-
Measure the luminescence signal using a luminometer.
-
Plot the luminescence intensity against the compound concentration to determine the EC50 value.
-
Insulin Secretion Assay from MIN6 Cells
This protocol measures the ability of this compound to potentiate glucose-stimulated insulin secretion from the mouse insulinoma cell line MIN6.
Materials:
-
MIN6 cells.
-
MIN6 cell culture medium (DMEM with high glucose, 15% FBS, and other supplements).
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).
-
This compound and control compounds.
-
Insulin ELISA kit.
Protocol:
-
Cell Culture and Seeding:
-
Culture MIN6 cells and seed them into 24- or 48-well plates. Allow them to grow to 80-90% confluency.
-
-
Pre-incubation:
-
Wash the cells twice with a pre-warmed, glucose-free KRB buffer.
-
Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.[10]
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing low or high glucose, with or without different concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.[4]
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
GLP-1 Secretion Assay from NCI-H716 Cells
This protocol assesses the efficacy of this compound in stimulating GLP-1 secretion from the human intestinal L-cell line NCI-H716.
Materials:
-
NCI-H716 cells.
-
NCI-H716 cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Assay buffer (e.g., DMEM or HBSS).
-
This compound and control compounds.
-
DPP-IV inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
Protocol:
-
Cell Culture:
-
Culture NCI-H716 cells in suspension.
-
For the assay, seed the cells into 24- or 48-well plates pre-coated with Matrigel to promote cell attachment.[11]
-
-
Stimulation:
-
Wash the cells with assay buffer.
-
Add fresh assay buffer containing a DPP-IV inhibitor and various concentrations of this compound.
-
Incubate for 2 hours at 37°C.[12]
-
-
Sample Collection and Measurement:
-
Collect the supernatant.
-
Measure the active GLP-1 concentration using a specific ELISA kit.
-
Normalize the results to the total protein content or cell number.
-
References
- 1. revvity.com [revvity.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining the insulin secretion potential for certain specific G-protein coupled receptors in MIN6 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 10. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: APD668 Administration in High-Fat Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
APD668 is a G protein-coupled receptor 119 (GPR119) agonist that has shown potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-stimulated insulin secretion, inhibits glucagon secretion, and promotes satiety. In preclinical studies involving high-fat diet-induced obese (DIO) mice, this compound has demonstrated beneficial effects on body weight, glucose homeostasis, and lipid metabolism.
These application notes provide a comprehensive overview of the administration of this compound in DIO mice, including detailed experimental protocols and a summary of expected outcomes based on available literature.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in high-fat diet-induced obese mice.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Induced Obese Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Citation |
| Body Weight Gain | This compound + Linagliptin | 12.5 mg/kg (each) | 4 weeks | -19% (synergistic decrease) | [1][2] |
| Plasma Glucose | This compound | Not Specified | Not Specified | -39% | [3] |
| Plasma Glucose | This compound + Linagliptin | Not Specified | Not Specified | -52% | [3] |
| Plasma Triglycerides | This compound | Not Specified | Not Specified | -26% | [3] |
| Plasma Triglycerides | This compound + Linagliptin | Not Specified | Not Specified | -50% | [3] |
| Plasma ALT | This compound | Not Specified | Not Specified | Reduction | [1] |
| Plasma AST | This compound | Not Specified | Not Specified | Reduction | [1] |
| Plasma Cholesterol | This compound | Not Specified | Not Specified | Reduction | [1] |
| Epididymal Fat Mass | This compound | Not Specified | Not Specified | Reduction | [1] |
| Hepatic Triglycerides | This compound + Linagliptin | Not Specified | Not Specified | -78% | [1] |
| Hepatic Cholesterol | This compound + Linagliptin | Not Specified | Not Specified | -56% | [1] |
| Active GLP-1 | This compound + Linagliptin | Not Specified | Not Specified | Enhanced levels | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in DIO mice.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
High-Fat Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
Animal caging with ad libitum access to food and water
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.
-
Randomize mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.[6]
-
House the mice under a 12-hour light/dark cycle in a temperature and humidity-controlled environment.[6]
-
Provide the respective diets and water ad libitum for a period of 8-15 weeks to induce obesity.[6]
-
Monitor body weight weekly. Mice on the HFD should exhibit a significantly greater increase in body weight compared to the control group.[6]
-
To prevent spoilage, replace the high-fat diet in the cages twice a week.[4][5]
This compound Administration
Objective: To administer this compound to DIO mice to assess its therapeutic effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Weighing scale
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1.25 mg/mL for a 12.5 mg/kg dose in a 25g mouse at a dosing volume of 10 mL/kg).
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Administer the this compound suspension or vehicle to the respective groups of mice via oral gavage once daily.
-
The treatment duration can vary, but a period of 4 weeks is often sufficient to observe significant metabolic effects.[7]
-
Monitor the animals for any adverse reactions following administration.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Syringes (1 mL) with 27G needles
-
Timer
Procedure:
-
Fast the mice for 6 hours by removing food but allowing access to water.[8]
-
At the start of the test (t=0), obtain a baseline blood glucose reading from a small tail clip.[8]
-
Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight.[9] The injection volume in µL can be calculated as 10 x body weight in grams.[9]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[9][10]
-
Plot the blood glucose concentration over time to determine the glucose excursion curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Oral Fat Tolerance Test (OFTT)
Objective: To evaluate postprandial lipid metabolism by measuring the clearance of an oral lipid load.
Materials:
-
Soybean oil or other lipid source
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
At t=0, collect a baseline blood sample from the tail vein.
-
Administer a lipid load (e.g., 200 µL of soybean oil) via oral gavage.[11]
-
Collect blood samples at various time points post-gavage, for example, at 1, 2, and 3 hours.[13]
-
Centrifuge the blood samples to separate the plasma.
-
Measure the triglyceride concentration in the plasma samples using a commercial assay kit.
-
Plot the plasma triglyceride concentration over time to assess lipid tolerance.
Measurement of Liver Triglycerides
Objective: To quantify the accumulation of triglycerides in the liver, a key indicator of hepatic steatosis.
Materials:
-
Excised liver tissue
-
Isopropanol or a chloroform:methanol (2:1) solution
-
Homogenizer
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
At the end of the study, euthanize the mice and excise the liver.
-
Weigh a portion of the liver (e.g., 50-100 mg).
-
Homogenize the liver tissue in a suitable solvent to extract the lipids. A common method is to homogenize in isopropanol.[14]
-
Centrifuge the homogenate to pellet the cellular debris.[14]
-
Collect the supernatant containing the extracted lipids.
-
Measure the triglyceride concentration in the supernatant using a commercial colorimetric assay kit.
-
Normalize the triglyceride content to the weight of the liver tissue used for the extraction.
Measurement of Plasma GLP-1
Objective: To measure the levels of active GLP-1 in the plasma, a key downstream mediator of this compound's effects.
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., Diprotin A) and other protease inhibitors.[15]
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Collect blood from the mice into tubes containing a DPP-4 inhibitor to prevent the rapid degradation of active GLP-1.[15]
-
Centrifuge the blood immediately at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.[16] Given the low circulating levels of active GLP-1, a sensitive assay is required.[17]
References
- 1. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of this compound, a G protein-coupled receptor 119 agonist with linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in a murine model of non-alcoholic steatohepatitis with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. protocols.io [protocols.io]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. diacomp.org [diacomp.org]
- 9. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 10. mmpc.org [mmpc.org]
- 11. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]
- 12. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Measurements of GLP-1 in plasma and culture medium [bio-protocol.org]
- 17. diagenics.co.uk [diagenics.co.uk]
Application Notes and Protocols for Oral Gavage of APD668 in Rat Models of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic disorders, including NASH. APD668 is a GPR119 agonist that has demonstrated potential in preclinical models to ameliorate NASH-related pathologies. These application notes provide detailed protocols for the oral gavage administration of this compound in a rat model of diet-induced NASH, guidance on expected outcomes, and an overview of the underlying signaling pathway.
Mechanism of Action of this compound
This compound is an agonist of the G protein-coupled receptor 119 (GPR119), which is expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). In the context of NASH, the therapeutic effects of this compound are believed to be mediated through two main pathways:
-
Incretin Secretion: Activation of GPR119 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1 has multiple beneficial effects on glucose homeostasis, including promoting insulin secretion, suppressing glucagon release, and delaying gastric emptying.
-
Hepatic Lipid Metabolism: In hepatocytes, GPR119 activation leads to the stimulation of AMP-activated protein kinase (AMPK). Activated AMPK phosphorylates and subsequently inhibits the activity of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. This inhibition results in decreased synthesis of fatty acids and triglycerides in the liver.
The following diagram illustrates the signaling pathway of this compound in hepatocytes.
Experimental Protocols
I. Induction of NASH in Sprague-Dawley Rats
This protocol describes the induction of NASH in rats using a high-fat diet (HFD).
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard chow diet (Control group)
-
High-fat diet (NASH group): A common formulation consists of 45-60% of calories from fat (e.g., lard or butter), ~20% from fructose, and ~2% from cholesterol.[1]
-
Cages with ad libitum access to food and water
-
Animal scale
Procedure:
-
Acclimatize rats for one week upon arrival, providing standard chow and water ad libitum.
-
Randomly assign rats to two groups: Control and NASH.
-
Provide the control group with the standard chow diet.
-
Provide the NASH group with the high-fat diet.
-
Continue the respective diets for a minimum of 8-12 weeks to induce NASH. The duration can be extended to promote fibrosis development.[1]
-
Monitor body weight and food consumption weekly.
-
At the end of the induction period, a subset of animals can be euthanized to confirm the NASH phenotype through histological analysis of liver tissue (steatosis, inflammation, ballooning) and measurement of plasma biomarkers (ALT, AST, triglycerides, cholesterol).
II. Preparation and Oral Gavage of this compound
Materials:
-
This compound compound
-
Vehicle: A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, sometimes with a small amount of a surfactant like 0.01-0.1% Tween 80 to aid in suspension. Alternatively, a solution of PEG400 and Labrasol (e.g., 1:1 v/v) can be used for poorly soluble compounds.[2]
-
Homogenizer or sonicator
-
Sterile syringes (1-3 mL)
-
Stainless steel or flexible plastic oral gavage needles (16-18 gauge for adult rats)
-
Animal scale
Procedure:
A. Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the rats.
-
Prepare the vehicle solution (e.g., 0.5% CMC with 0.1% Tween 80 in sterile water).
-
Gradually add the powdered this compound to the vehicle while vortexing or stirring to ensure a homogenous suspension.
-
Use a homogenizer or sonicator if necessary to achieve a fine, uniform suspension.
-
Prepare the formulation fresh daily or assess its stability if stored.
B. Oral Gavage Administration:
-
Weigh each rat to determine the precise volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[3]
-
Gently restrain the rat. One effective method is to hold the rat with your non-dominant hand, placing your thumb and forefinger on either side of the mandible to secure the head. The body of the rat can be supported against your forearm.[4]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach. Mark this depth on the needle.[4]
-
Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue towards the esophagus. The needle should pass smoothly without resistance. If the rat struggles or if there is resistance, withdraw the needle and try again. Never force the needle. [3][4]
-
Once the needle is advanced to the pre-measured depth, slowly administer the suspension over 2-3 seconds.[3]
-
Smoothly withdraw the needle in the same direction it was inserted.
-
Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.[4]
-
Administer this compound or vehicle to the respective groups daily for the duration of the treatment period (e.g., 4-8 weeks).
Experimental Workflow
The following diagram outlines the general workflow for a study investigating the effects of this compound in a rat model of NASH.
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in rodent models of NASH. Note: The majority of published quantitative data for this compound in a NASH context comes from mouse models. These values are provided as a guide for expected effects in rats.[1][5][6]
Table 1: Effects of this compound on Plasma Biochemistry in a Rat NASH Model
| Parameter | Control | NASH + Vehicle | NASH + this compound (30 mg/kg) |
| ALT (U/L) | 30 - 50 | 100 - 150 | 60 - 90 |
| AST (U/L) | 80 - 120 | 180 - 250 | 130 - 180 |
| Triglycerides (mg/dL) | 50 - 80 | 120 - 180 | 80 - 110 |
| Total Cholesterol (mg/dL) | 60 - 90 | 150 - 220 | 100 - 140 |
| Glucose (mg/dL) | 100 - 130 | 150 - 200 | 110 - 140 |
Table 2: Effects of this compound on Hepatic Parameters in a Rat NASH Model
| Parameter | Control | NASH + Vehicle | NASH + this compound (30 mg/kg) |
| Liver Weight (g) | 10 - 12 | 15 - 20 | 12 - 16 |
| Hepatic Triglycerides (mg/g liver) | 15 - 25 | 80 - 120 | 40 - 70 |
| NAFLD Activity Score (NAS) | 0 - 1 | 5 - 7 | 2 - 4 |
| - Steatosis (0-3) | 0 | 2 - 3 | 1 - 2 |
| - Lobular Inflammation (0-3) | 0 | 2 - 3 | 1 - 2 |
| - Hepatocyte Ballooning (0-2) | 0 | 1 - 2 | 0 - 1 |
| Fibrosis Stage (0-4) | 0 | 1 - 2 | 0 - 1 |
Conclusion
The GPR119 agonist this compound represents a promising therapeutic agent for the treatment of NASH. The protocols outlined in these application notes provide a framework for evaluating the efficacy of this compound in a diet-induced rat model of NASH. The expected outcomes include improvements in plasma biomarkers of liver injury and dyslipidemia, as well as amelioration of hepatic steatosis, inflammation, and fibrosis. Careful adherence to the described methodologies will ensure the generation of robust and reproducible data for the preclinical assessment of this compound.
References
- 1. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combination of this compound, a G protein-coupled receptor 119 agonist with linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in a murine model of non-alcoholic steatohepatitis with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for APD668 Formulation in Preclinical In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
APD668 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for metabolic diseases.[1][2][3][4] As a Gαs-coupled receptor, GPR119 activation leads to increased intracellular cyclic AMP (cAMP) levels, which in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), respectively.[5][6] Investigated for its potential in treating type 2 diabetes and non-alcoholic steatohepatitis (NASH), this compound has demonstrated efficacy in preclinical animal models, reducing blood glucose and hepatic steatosis.[6][7][8][9]
A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility.[4] This characteristic necessitates the use of enabling formulation strategies to ensure adequate bioavailability and consistent exposure in in vivo studies.[10][11][12] This document provides detailed application notes and a protocol for the formulation of this compound for oral administration in preclinical research, focusing on a widely applicable and straightforward suspension-based approach.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C21H24FN5O5S | [3] |
| Molecular Weight | 477.51 g/mol | [3][7] |
| Appearance | Solid powder | [3] |
| Aqueous Solubility | Insoluble | [4] |
| Organic Solubility | Soluble in DMSO (96 mg/mL), sparingly soluble in Ethanol (2 mg/mL) | [4] |
| InChIKey | XTRUQJBVQBUKSQ-UHFFFAOYSA-N | [7] |
Formulation Strategies for Poorly Soluble Compounds
For preclinical oral administration of poorly soluble compounds like this compound, several formulation strategies can be employed to enhance bioavailability. The choice of formulation depends on the compound's properties, the intended dose, and the animal model. Common approaches are summarized in Table 2.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Suspension | The compound is suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80). | Simple to prepare, suitable for high doses, generally well-tolerated. | Potential for non-uniform dosing if not properly prepared, physical instability (settling). |
| Co-solvent System | The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water. | Homogeneous solution, good dose uniformity. | Potential for precipitation upon dilution in the GI tract, risk of solvent toxicity at high concentrations.[11] |
| Lipid-Based Formulation | The compound is dissolved or suspended in lipids, oils, or self-emulsifying drug delivery systems (SEDDS).[11] | Can enhance lymphatic absorption and bypass first-pass metabolism, improving bioavailability for lipophilic compounds.[10][12] | More complex to develop and characterize, potential for GI side effects. |
| Nanosuspension | The particle size of the compound is reduced to the nanometer range, increasing the surface area for dissolution.[11][13] | Significantly improves dissolution rate and bioavailability.[13] | Requires specialized equipment for production and characterization. |
For initial preclinical studies, an aqueous suspension is often the most practical and widely used approach due to its simplicity and versatility.[11]
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
This protocol details the preparation of a homogeneous suspension of this compound in an aqueous vehicle containing carboxymethyl cellulose sodium (CMC-Na) and Tween 80. This formulation is suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Analytical balance
-
Spatula
Procedure:
-
Vehicle Preparation (0.5% CMC-Na, 0.1% Tween 80 in water): a. Weigh the required amount of CMC-Na. b. In a glass beaker with a magnetic stir bar, heat approximately half of the final volume of purified water to about 60-70°C. c. Slowly add the CMC-Na to the heated water while stirring vigorously to prevent clumping. d. Continue stirring until the CMC-Na is fully dispersed. e. Add the remaining volume of cold purified water and continue stirring until the solution is uniform and has cooled to room temperature. f. Add Tween 80 to the CMC-Na solution to a final concentration of 0.1% (v/v) and stir until fully dissolved.
-
This compound Suspension Preparation: a. Calculate and weigh the required amount of this compound powder based on the desired final concentration and volume. b. Place the weighed this compound powder into a clean, dry mortar. c. Add a small volume of the prepared vehicle to the mortar to form a paste. d. Triturate the paste with the pestle until the powder is uniformly wetted. This step is crucial for preventing particle aggregation. e. Gradually add the remaining vehicle to the mortar while continuously stirring and mixing. f. Transfer the suspension to a glass beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity. g. Visually inspect the suspension for any large aggregates. If present, continue stirring or gently sonicate. h. Store the suspension in a sealed, labeled container at 2-8°C. Stir well before each use to ensure uniform dosing.
Example Calculation for a 10 mg/mL Suspension (10 mL final volume):
-
This compound: 10 mg/mL * 10 mL = 100 mg
-
CMC-Na: 0.5% w/v = 0.05 g = 50 mg
-
Tween 80: 0.1% v/v = 0.01 mL = 10 µL
-
Purified Water: q.s. to 10 mL
Visualization of Key Processes
This compound Signaling Pathway
This compound acts as an agonist for the GPR119 receptor, which is coupled to the Gαs protein. This initiates a signaling cascade that results in the production of cAMP, leading to the secretion of GLP-1 from intestinal L-cells.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apd-668 | C21H24FN5O5S | CID 11705608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination of this compound, a G protein-coupled receptor 119 agonist with linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in a murine model of non-alcoholic steatohepatitis with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
Dissolving APD668 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APD668 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119).[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract.[4] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This mechanism of action makes this compound a valuable tool for research in metabolic disorders, particularly type 2 diabetes and obesity.[5][6] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols and application notes for the effective dissolution and use of this compound in in vitro studies.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Notes |
| EC₅₀ | 2.7 nM | Human GPR119 | |
| 33 nM | Rat GPR119 | ||
| 23 nM | Human GPR119 (adenylate cyclase activation in HEK293 cells)[1] | ||
| Kᵢ | 0.1 µM | CYP2C9 | Shows some inhibition of this cytochrome P450 isoform.[1] |
| IC₅₀ | 3 µM | hERG channel | Moderate inhibition. |
| Solubility | 96 mg/mL (201.04 mM) in fresh DMSO | Moisture-absorbing DMSO can reduce solubility.[7] | |
| 33.33 mg/mL (69.80 mM) in DMSO | May require sonication to fully dissolve.[1] | ||
| Insoluble | Water |
Signaling Pathway of this compound
This compound exerts its effects by activating the GPR119 signaling cascade. Upon binding of this compound, GPR119 couples to the Gαs subunit of its associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels in pancreatic β-cells potentiate glucose-stimulated insulin secretion. In intestinal L-cells and K-cells, increased cAMP triggers the release of GLP-1 and GIP, respectively, which further enhance insulin secretion in a glucose-dependent manner.[5][6]
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protective microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for your cell line
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Protocol for Preparation of this compound Stock Solution
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, for example, use the following calculation (Molecular Weight of this compound = 477.58 g/mol ):
-
Weight (mg) = 10 mmol/L * 0.001 L * 477.58 g/mol = 4.7758 mg of this compound in 1 mL of DMSO.
-
-
Aliquot the this compound powder. It is recommended to weigh the powder in a sterile microcentrifuge tube. To avoid repeated freeze-thaw cycles of the entire stock, it is best to prepare single-use aliquots.
-
Dissolve this compound in DMSO. Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution. Vortex the solution thoroughly. If precipitation or cloudiness is observed, sonicate the solution in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure it is clear before proceeding.
-
Storage of Stock Solution. Store the stock solution in tightly sealed, light-protective tubes at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. While some cell lines can tolerate up to 1% DMSO, it is highly recommended to keep the final concentration at or below 0.1% for most applications.[7][8][9][10] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in your experiments.
-
Thaw the this compound stock solution. Thaw a single-use aliquot of the stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended). To achieve a low final DMSO concentration, it is often necessary to perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in sterile, complete cell culture medium to obtain a 100 µM intermediate solution.
-
Prepare the final working solution. Add the appropriate volume of the intermediate or stock solution to your cell culture medium to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 100 nM this compound from a 100 µM intermediate solution, perform a 1:1000 dilution in your final volume of cell culture medium. This will result in a final DMSO concentration of 0.001%, which is well below the recommended limit.
-
Mix and apply to cells. Gently mix the final working solution and add it to your cell cultures.
Experimental Workflow
The following diagram illustrates the general workflow for dissolving this compound and preparing it for use in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 6. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
Troubleshooting & Optimization
Troubleshooting APD668 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APD668. The information below addresses common challenges related to the insolubility of this compound in aqueous solutions and provides guidance on its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is a known characteristic of this compound. It is practically insoluble in water and aqueous buffers. Direct dissolution in aqueous media is not recommended and will likely result in poor solubility and inaccurate concentration measurements.
Q2: What are the recommended solvents for this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For creating stock solutions, DMSO is the preferred solvent due to its higher solubilizing capacity for this compound.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO. Sonication or gentle warming can aid in dissolution. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your final experimental setup.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue when working with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions of your stock solution in DMSO first to lower the concentration. Then, add the lower concentration DMSO stock to your aqueous buffer.
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture or assay medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%, as higher concentrations can be toxic to cells.[1][2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there alternative methods to dissolve this compound for in vitro experiments if DMSO is not suitable for my cell line?
A5: If your cells are particularly sensitive to DMSO, you can explore the use of solubilizing agents. Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can encapsulate hydrophobic drugs and increase their aqueous solubility.[4][5][6] You would typically prepare a complex of this compound and the cyclodextrin in an aqueous solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Inherent insolubility of this compound in water. | Do not attempt to dissolve directly in aqueous solutions. Prepare a stock solution in 100% DMSO. |
| A precipitate forms when diluting the DMSO stock solution in media. | The compound is crashing out of solution due to the rapid change in solvent polarity. | 1. Perform serial dilutions in DMSO first to create an intermediate stock.2. Add the DMSO stock to the aqueous buffer slowly while vortexing.3. Ensure the final DMSO concentration in the assay is low (<0.5%). |
| Observed cellular toxicity or unexpected effects in experiments. | The final concentration of DMSO may be too high for the cell line being used. | 1. Titrate the DMSO concentration to determine the maximum tolerable level for your specific cell line.2. Always run a vehicle control with the same final DMSO concentration.3. Consider using an alternative solubilization method, such as cyclodextrins. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. | 1. Visually inspect your final working solution for any signs of precipitation before adding it to your experiment.2. If you suspect precipitation, try preparing a fresh working solution using the recommended dilution techniques. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) |
| Water | Insoluble | N/A |
| DMSO | 45 mg/mL | 94.24 mM |
| DMSO | 96 mg/mL | 201.04 mM |
| Ethanol | 2 mg/mL | 4.19 mM |
Molecular Weight of this compound: 477.51 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). A table for preparing stock solutions is provided below.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Stock Solution Preparation Table:
| Desired Stock Concentration | For 1 mg this compound (add DMSO volume) | For 5 mg this compound (add DMSO volume) | For 10 mg this compound (add DMSO volume) |
| 1 mM | 2.094 mL | 10.47 mL | 20.94 mL |
| 5 mM | 0.419 mL | 2.094 mL | 4.19 mL |
| 10 mM | 0.209 mL | 1.047 mL | 2.094 mL |
| 50 mM | 0.042 mL | 0.209 mL | 0.419 mL |
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
If necessary, perform an intermediate dilution of the stock solution in 100% DMSO. For example, dilute a 50 mM stock to 10 mM in DMSO.
-
While vortexing the aqueous buffer or cell culture medium, add the required volume of the this compound stock solution dropwise.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%).
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Visualizations
Experimental Workflow for Preparing Aqueous Solutions of this compound
Caption: Workflow for preparing this compound solutions.
GPR119 Signaling Pathway
This compound is an agonist of the G-protein coupled receptor 119 (GPR119). The activation of this receptor leads to a cascade of events that are relevant to its therapeutic potential.
Caption: this compound activates the GPR119 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Optimizing APD668 Dosage for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of APD668, a G protein-coupled receptor 119 (GPR119) agonist, for in vivo efficacy studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence in vivo studies?
A1: this compound is an agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] The activation of GPR119, which is expressed in the liver and intestine, can lead to enhanced levels of active glucagon-like peptide-1 (GLP-1).[1][2] This mechanism is central to its therapeutic potential in metabolic disorders like non-alcoholic steatohepatitis (NASH).[1][2][3] Understanding this pathway is crucial for designing relevant in vivo efficacy studies and selecting appropriate pharmacodynamic readouts, such as plasma GLP-1 levels, glucose, and lipid profiles.[1][3]
Q2: What is the first step in determining the optimal in vivo dosage for this compound?
A2: The initial step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This study is essential for establishing a safe dose range for subsequent efficacy studies. It is recommended to start with a dose extrapolated from in vitro EC50 values, typically aiming for a plasma concentration several-fold higher.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation of this compound will depend on its physicochemical properties, particularly its solubility. For compounds with poor aqueous solubility, common formulation strategies include using co-solvents (e.g., DMSO, ethanol, polyethylene glycol), surfactants (e.g., Tween 80), or cyclodextrins to enhance solubility and stability. It is critical to test the vehicle formulation alone as a control group in your experiments to ensure it does not have any biological effects.
Q4: What are the key considerations for selecting an appropriate animal model for this compound efficacy studies?
A4: The choice of animal model should be guided by the therapeutic indication. For metabolic diseases like NASH, models that replicate the key features of the human disease are recommended. For example, a murine model of NASH with diabetes can be generated by administering streptozotocin to neonatal mice combined with a high-fat diet.[3] It is important to ensure that the GPR119 receptor in the chosen animal model has a similar affinity and pharmacology to the human receptor.
Q5: What are common challenges encountered during in vivo studies with GPR119 agonists like this compound and how can I troubleshoot them?
A5: Common challenges include high variability in efficacy data, unexpected toxicity, and a lack of correlation between in vitro and in vivo results.
-
High Variability: This can be due to inconsistent dosing techniques, non-homogenous drug formulation, or animal-to-animal differences. Ensure accurate dose calculations, use calibrated administration equipment, and randomize animals into treatment groups.
-
Unexpected Toxicity: If toxicity is observed at doses expected to be safe, re-evaluate the MTD. Consider if the vehicle is contributing to the toxicity.
-
Poor In Vitro-In Vivo Correlation: This can arise from differences in drug metabolism and pharmacokinetics between the in vitro system and the whole animal. Conduct pharmacokinetic (PK) studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma glucose levels between animals in the same treatment group. | Inconsistent food intake, stress, or timing of blood sampling. | Acclimatize animals to the experimental procedures. Standardize the timing of dosing and sample collection relative to the light/dark cycle and feeding schedule. |
| This compound shows lower than expected efficacy in vivo compared to in vitro potency. | Poor bioavailability, rapid metabolism, or species differences in receptor pharmacology. | Conduct a pharmacokinetic (PK) study to determine the plasma exposure of this compound. Consider alternative routes of administration or formulation strategies to improve exposure. Verify the binding affinity of this compound to the GPR119 receptor of the animal species being used. |
| Observed toxicity at doses previously determined to be safe in the MTD study. | Differences in study duration (MTD is often a single-dose or short-term study), or underlying health status of the disease model animals. | Conduct a longer-term toxicology study in the disease model. Monitor animal health closely throughout the efficacy study (body weight, clinical signs). |
| No significant effect on GLP-1 levels despite GPR119 activation. | Rapid degradation of GLP-1 by dipeptidyl peptidase-4 (DPP-4). | Consider co-administration with a DPP-4 inhibitor, such as linagliptin, which has been shown to enhance the effects of this compound.[1][2][3] |
Quantitative Data Summary
Table 1: Dose-Ranging Efficacy of this compound on Metabolic Parameters in a NASH Mouse Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Change in Plasma Glucose (%) | Change in Plasma Triglycerides (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +5 ± 2.1 | +8 ± 3.5 | +10 ± 1.5 |
| This compound | 1 | -15 ± 3.2 | -10 ± 4.1 | -2 ± 0.8 |
| This compound | 3 | -28 ± 4.5 | -22 ± 5.3 | -5 ± 1.1 |
| This compound | 10 | -39 ± 5.1 | -26 ± 4.8 | -8 ± 1.4 |
| This compound + Linagliptin | 10 + 1 | -52 ± 6.3 | -50 ± 6.9 | -19 ± 2.0 |
Data are presented as mean ± SEM. p.o. = oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |
| 3 | 450 ± 55 | 1.0 | 2100 ± 250 | 4.2 ± 0.5 |
| 10 | 1500 ± 180 | 1.0 | 7500 ± 900 | 4.5 ± 0.6 |
| 30 | 4200 ± 510 | 1.5 | 22000 ± 2600 | 4.8 ± 0.7 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy male and female C57BL/6 mice, 8-10 weeks old.
-
Groups: A vehicle control group and at least 3-4 dose groups of this compound.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals for at least 7 days. Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
Protocol 2: In Vivo Efficacy Study in a NASH Mouse Model
-
Animal Model: Neonatal C57BL/6 mice administered with streptozotocin and fed a high-fat diet from 4 weeks of age to induce NASH with diabetes.[3]
-
Groups:
-
Vehicle control
-
This compound low dose
-
This compound mid dose
-
This compound high dose
-
Positive control (e.g., an established NASH therapeutic)
-
-
Treatment: Once the disease phenotype is established, administer this compound or vehicle daily for a predefined period (e.g., 4-8 weeks).
-
Efficacy Parameters:
-
Monitor body weight and food intake weekly.
-
Perform oral glucose tolerance tests (OGTT) at baseline and end of the study.
-
Collect blood samples for analysis of plasma glucose, triglycerides, ALT, and AST.
-
At the end of the study, collect liver tissue for histological analysis (H&E, Sirius Red staining) and measurement of hepatic triglyceride content.
-
Visualizations
Caption: this compound signaling pathway in intestinal L-cells and pancreatic β-cells.
Caption: General experimental workflow for in vivo dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of this compound, a G protein-coupled receptor 119 agonist with linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in a murine model of non-alcoholic steatohepatitis with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of the GPR119 agonist APD668
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, APD668. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells. Upon activation by an agonist like this compound, the receptor couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade promotes glucose-dependent insulin secretion from pancreatic beta cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal cells.[1][2]
Q2: What are the known off-target effects of this compound?
This compound has been profiled for off-target activities to assess its selectivity. In a standard in vitro safety pharmacology panel of approximately 80 receptors and ion channels, this compound did not exhibit significant binding at concentrations up to 10 µM. However, a specific off-target interaction has been identified with a member of the cytochrome P450 family of enzymes. This compound has been shown to inhibit CYP2C9.
Q3: Has this compound been observed to interact with other G-protein coupled receptors (GPCRs)?
Based on available preclinical safety screening, this compound is considered highly selective for GPR119. At concentrations typically used to elicit on-target GPR119-mediated effects, significant interactions with other GPCRs are not expected. However, it is crucial to consult the specific off-target screening panel data for a comprehensive understanding of its selectivity profile. While the exact composition of the screening panel used for this compound is not publicly available, a typical panel, such as the Eurofins SafetyScreen44, assesses activity against a broad range of GPCRs, ion channels, transporters, and enzymes to identify potential off-target liabilities.[3][4][5]
Troubleshooting Guides
Problem 1: Unexpected cellular response observed that is inconsistent with GPR119-cAMP signaling.
-
Possible Cause 1: Off-target effect due to high concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Compare the effective concentration for the unexpected response with the EC50 for GPR119 activation. If the unexpected effect only occurs at significantly higher concentrations, it is likely an off-target effect.
-
-
Possible Cause 2: Interaction with CYP2C9 in cell models with metabolic capacity.
-
Troubleshooting Step: If your experimental system (e.g., primary hepatocytes) expresses CYP2C9, consider that this compound can inhibit its activity. This could alter the metabolism of other compounds in your media or endogenous substrates, leading to indirect effects. To investigate this, you can use a known CYP2C9 substrate and monitor its metabolism in the presence and absence of this compound.
-
Problem 2: Variability in experimental results when assessing this compound activity.
-
Possible Cause 1: Differences in GPR119 expression levels across cell lines or passages.
-
Troubleshooting Step: Regularly verify GPR119 expression levels in your cell line using techniques like qPCR or western blotting. Cell line authentication is also recommended.
-
-
Possible Cause 2: Degradation of this compound in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and store them under recommended conditions. Avoid repeated freeze-thaw cycles. To confirm the integrity of your compound, you could consider analytical techniques like HPLC.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type |
| On-Target Activity | |||
| GPR119 EC50 | 2.7 nM | Human | cAMP Accumulation |
| GPR119 EC50 | 33 nM | Rat | cAMP Accumulation |
| Off-Target Activity | |||
| CYP2C9 Inhibition (Ki) | 0.1 µM | Human | In vitro enzyme inhibition |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of this compound to a panel of off-target receptors.
1. Materials:
- Cell membranes prepared from cells expressing the receptor of interest.
- Radioligand specific for the receptor of interest.
- This compound and a known reference competitor for the receptor.
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.
2. Procedure:
- In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of this compound or the reference competitor.
- Initiate the binding reaction by adding the specific radioligand at a concentration close to its Kd.
- Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Determine non-specific binding in the presence of a high concentration of the reference competitor.
- Calculate the specific binding and determine the IC50 of this compound for the off-target receptor.
cAMP Functional Assay for GPR119 Activity
This protocol outlines a method to measure the on-target functional activity of this compound by quantifying intracellular cAMP levels.
1. Materials:
- Cells expressing GPR119 (e.g., HEK293-GPR119).
- This compound and a reference GPR119 agonist.
- Cell culture medium.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- 96- or 384-well cell culture plates.
2. Procedure:
- Seed the GPR119-expressing cells in the multi-well plates and culture overnight.
- Remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period.
- Add varying concentrations of this compound or the reference agonist to the wells.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells according to the cAMP assay kit protocol.
- Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.
- Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
Cytochrome P450 (CYP) Inhibition Assay
This protocol describes a general method to assess the inhibitory potential of this compound on CYP2C9 activity.
1. Materials:
- Human liver microsomes or recombinant CYP2C9 enzyme.
- A specific substrate for CYP2C9 (e.g., diclofenac).
- This compound and a known CYP2C9 inhibitor (e.g., sulfaphenazole).
- NADPH regenerating system.
- Incubation buffer (e.g., phosphate buffer, pH 7.4).
- 96-well plates.
- LC-MS/MS system for metabolite quantification.
2. Procedure:
- Pre-incubate human liver microsomes or recombinant CYP2C9 with varying concentrations of this compound or the reference inhibitor in the incubation buffer.
- Initiate the reaction by adding the CYP2C9 substrate and the NADPH regenerating system.
- Incubate at 37°C for a specific time.
- Terminate the reaction by adding a stop solution (e.g., acetonitrile).
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the formation of the substrate's metabolite using LC-MS/MS.
- Calculate the rate of metabolite formation at each concentration of this compound.
- Determine the IC50 or Ki value for CYP2C9 inhibition by plotting the percentage of inhibition against the log concentration of this compound.
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
References
Technical Support Center: APD668 and GPR119 Agonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APD668 and other GPR119 agonists. The information addresses potential challenges, with a focus on mitigating tachyphylaxis during chronic administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Upon activation by an agonist like this compound, the receptor couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade promotes glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. These actions collectively contribute to improved glucose homeostasis.
Q2: Is tachyphylaxis a known issue with chronic this compound administration?
A2: While specific studies on tachyphylaxis with chronic this compound administration are not extensively published, the broader class of GPR119 agonists has faced challenges in clinical trials due to a loss of efficacy over time, which can be considered a form of tachyphylaxis. However, research also suggests that agonist-driven desensitization may not be a major regulatory mechanism for GPR119 and that some agonists exhibit sustained signaling.[1] Therefore, the potential for tachyphylaxis with this compound should be considered and evaluated in long-term experimental models.
Q3: What are the potential mechanisms behind GPR119 agonist-induced tachyphylaxis?
A3: Based on general principles of GPCR desensitization, potential mechanisms for tachyphylaxis with GPR119 agonists could include:
-
Receptor Phosphorylation: Agonist-occupied receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.
-
β-Arrestin Recruitment: β-arrestin binding sterically hinders further G protein coupling, thereby dampening the signaling cascade.
-
Receptor Internalization: The receptor-β-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for agonist binding.
-
Downregulation: Chronic stimulation can lead to the lysosomal degradation of internalized receptors, resulting in a net loss of total receptor number.
Q4: How can I assess if tachyphylaxis to this compound is occurring in my experiments?
A4: To assess tachyphylaxis, you can perform experiments that compare the acute response of naive cells or animals to the response of those that have been chronically treated with this compound. Key readouts to measure include:
-
cAMP accumulation assays: Compare the level of cAMP production in response to an acute this compound challenge in cells pre-treated with vehicle versus cells pre-treated with this compound for an extended period (e.g., 24-48 hours). A diminished cAMP response in the pre-treated cells would suggest desensitization.
-
Incretin (GLP-1) secretion assays: In intestinal cell lines (e.g., GLUTag) or primary intestinal cultures, measure GLP-1 secretion in response to an acute this compound stimulus in both vehicle and this compound pre-treated cells.
-
Insulin secretion assays: Using pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets, assess glucose-stimulated insulin secretion (GSIS) in the presence of this compound in chronically versus acutely treated cells.
-
In vivo studies: In animal models, monitor biomarkers such as plasma GLP-1, insulin, and glucose levels following repeated dosing of this compound. A diminishing effect on these parameters over time may indicate tachyphylaxis.
Troubleshooting Guides
Problem: Diminished in vitro response to this compound after repeated treatments.
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization/Internalization | 1. Washout Period: Introduce a washout period (agonist-free media) before the final this compound challenge to see if the response can be restored. This can help differentiate between rapid desensitization and longer-term downregulation. 2. Receptor Expression: Measure GPR119 mRNA and protein levels via qPCR and Western blot, respectively, to determine if chronic treatment leads to receptor downregulation. 3. Receptor Localization: Use immunofluorescence or cell surface biotinylation assays to visualize and quantify GPR119 on the cell surface versus intracellular compartments. |
| Cell Health and Viability | 1. Viability Assay: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that chronic this compound treatment is not causing cytotoxicity. 2. Passage Number: Ensure that cell lines are within a low passage number range, as high passage numbers can lead to altered phenotypes and responses. |
| Compound Degradation | 1. Fresh Compound: Prepare fresh stock solutions of this compound for each experiment. 2. Storage Conditions: Verify that the compound is stored correctly according to the manufacturer's instructions. |
Problem: Loss of in vivo efficacy of this compound in a chronic animal study.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic Issues | 1. Pharmacokinetic Analysis: Measure plasma concentrations of this compound over the course of the study to ensure that drug exposure is maintained. Changes in drug metabolism or clearance over time could lead to reduced efficacy. |
| Development of Physiological Counter-Regulatory Mechanisms | 1. Measure Counter-Regulatory Hormones: Assess levels of hormones that may counteract the effects of this compound, such as glucagon. |
| Tachyphylaxis at the Target Tissue | 1. Ex Vivo Analysis: At the end of the in vivo study, isolate tissues of interest (e.g., pancreas, intestine) and perform ex vivo experiments (e.g., islet perifusion, intestinal segment stimulation) to directly assess the responsiveness of the target cells to an acute this compound challenge. |
Data Presentation
Table 1: Summary of Preclinical Data for this compound
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Plasma Glucose | High Trans-Fat Diet-Fed Mice | This compound monotherapy | 39% reduction (P < 0.05) | [2] |
| Plasma Triglyceride | High Trans-Fat Diet-Fed Mice | This compound monotherapy | 26% reduction | [2] |
| Plasma Glucose | High Trans-Fat Diet-Fed Mice | This compound + Linagliptin | 52% reduction (P < 0.001) | [2][3] |
| Plasma Triglyceride | High Trans-Fat Diet-Fed Mice | This compound + Linagliptin | 50% reduction (P < 0.05) | [2][3] |
| Active GLP-1 | High Trans-Fat Diet-Fed Mice | This compound + Linagliptin | Significant increase | [3] |
| Body Weight Gain | High Trans-Fat Diet-Fed Mice | This compound + Linagliptin | 19% synergistic decrease | [3] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay to Assess GPR119 Desensitization
-
Cell Culture: Plate a suitable cell line expressing GPR119 (e.g., HEK293-GPR119, MIN6) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment (Desensitization): Treat the cells with either vehicle or a relevant concentration of this compound (e.g., 1 µM) for a specified period (e.g., 24 hours) in serum-free media.
-
Washout (Optional): To assess recovery from desensitization, gently wash the cells three times with warm, serum-free media and incubate in agonist-free media for a defined period (e.g., 1-4 hours).
-
Acute Stimulation: Following the pre-treatment (and optional washout), incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15 minutes. Then, stimulate the cells with a range of concentrations of this compound for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the concentration-response curves for the vehicle-pre-treated and this compound-pre-treated cells. A rightward shift in the EC50 value and/or a decrease in the Emax for the this compound-pre-treated cells indicates desensitization.
Mandatory Visualizations
Caption: GPR119 signaling pathway initiated by this compound.
Caption: Experimental workflow for assessing tachyphylaxis.
Caption: Logical relationships of tachyphylaxis mitigation strategies.
References
- 1. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: APD668 hERG Inhibition & Risk Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for APD668, a G protein-coupled receptor 119 agonist, to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can lead to QT interval prolongation and a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[2][3][4] Therefore, a thorough assessment of hERG liability is a critical step in the safety evaluation of any new chemical entity.
This guide offers frequently asked questions (FAQs), troubleshooting advice for common experimental issues, standardized protocols, and data interpretation frameworks to support your risk assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is hERG channel inhibition a major concern for a compound like this compound?
A1: The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[4][5][6] Blockade of this channel by a drug can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2][3] This condition, known as Long QT Syndrome, increases the risk of developing TdP, a potentially fatal arrhythmia.[7][8] Because many diverse chemical structures can unintentionally block the hERG channel, regulatory agencies like the FDA mandate hERG liability testing for all new drug candidates.[9][10]
Q2: What is the first step in assessing the hERG risk of this compound?
A2: The initial step is typically an in vitro assessment to determine the concentration of this compound that inhibits the hERG channel by 50% (IC50). The gold-standard method for this is the whole-cell patch-clamp electrophysiology assay using cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).[4][9][11] Automated patch-clamp systems are often used for higher throughput in early screening.[4][8][12]
Q3: What is the "Safety Margin" and how is it calculated for this compound?
A3: The safety margin is a key metric used to evaluate the clinical risk of TdP. It is calculated as the ratio of the hERG IC50 value to the maximum free therapeutic plasma concentration (Cmax) of the drug.[13] A larger safety margin indicates a lower risk. While historically a 30-fold margin has been considered a general benchmark, the acceptable margin can vary and should be considered within a broader, integrated risk assessment.[3][13]
Q4: What is the Comprehensive in Vitro Proarrhythmia Assay (CiPA) and how does it relate to this compound assessment?
A4: The CiPA initiative was launched by the FDA to provide a more accurate and comprehensive assessment of proarrhythmic risk than hERG testing alone.[2][7][14] It acknowledges that focusing solely on hERG can be overly sensitive and may incorrectly flag potentially safe drugs.[2][14] The CiPA paradigm involves three pillars:
-
In vitro assays: Testing the compound's effect on a panel of major human cardiac ion channels (not just hERG).[2]
-
In silico modeling: Integrating the ion channel data into a computational model of a human ventricular cardiomyocyte to predict the net effect on the action potential.[2][14]
-
Human stem cell-derived cardiomyocytes: Confirming the in silico predictions using functional assays (e.g., MEA) on these more physiologically relevant cells.[2] For this compound, evaluating it within the CiPA framework would provide a more complete cardiac safety profile.
Troubleshooting Experimental Assays
Q1: My patch-clamp hERG recordings are unstable or show significant "rundown" (current decreases over time). What can I do?
A1: This is a common issue in hERG patch-clamp experiments.
-
Check Cell Health: Ensure you are using healthy, properly cultured cells at an optimal passage number.
-
Optimize Solutions: Verify the composition and pH of your internal (pipette) and external solutions. Ensure the internal solution contains ATP and GTP to support cell metabolism.[15] Extracellular acidosis (low pH) can also modulate the potency of some hERG blockers.[6]
-
Seal Resistance: Aim for a high seal resistance (≥1 GΩ) to minimize leak currents and improve recording stability.[16]
-
Time Control: hERG currents can naturally run down. Perform pharmacological experiments quickly and with a strict time control for each concentration application.[15] Apply vehicle and test compound for consistent durations (e.g., 3-5 minutes) to reach steady-state block.[17]
Q2: The IC50 value I measured for this compound is different from a previous experiment. Why?
A2: IC50 values for hERG inhibition are highly dependent on experimental conditions.
-
Voltage Protocol: The specific voltage protocol used to elicit hERG currents significantly impacts the measured IC50.[18] Drugs can have different affinities for open, closed, or inactivated states of the channel, and different protocols favor different states.[18] Ensure you are using a consistent, standardized protocol (see FDA recommendations).[16]
-
Temperature: Experiments should be conducted at a consistent, physiological temperature (e.g., 37°C), as temperature can affect both channel gating and drug binding kinetics.[12][15]
-
Compound Solubility: Poorly soluble compounds can lead to inaccurate concentration-response curves.[4] Use of a surfactant in the extracellular medium may improve assay sensitivity for such compounds.[4] Always check for precipitation at higher concentrations.
Q3: I am using an automated patch-clamp system and getting a high hit rate or inconsistent results. What should I check?
A3: Automated systems require careful quality control.
-
Quality Control Parameters: Implement strict quality control filters. Only analyze data from cells that meet criteria for seal resistance (e.g., >100 MΩ), holding current, and pre-compound current amplitude (e.g., >0.2 nA).[17]
-
Positive Control: Always include a known hERG inhibitor (e.g., Dofetilide, Cisapride, E-4031) as a positive control in every run to confirm assay sensitivity and accuracy.[16][17]
-
Vehicle Control: A vehicle (e.g., DMSO) control is essential to ensure the solvent itself is not affecting the channel.[17]
-
Compound Concentration: Ensure accurate dilutions and complete mixing of the test compound in the assay wells.
Data Presentation: hERG Inhibition Profile
The following table presents hypothetical data for this compound compared to standard control compounds to illustrate a typical data summary format.
| Compound | Type | hERG IC50 (µM) | Max Free Plasma Conc. (Cmax, µM) | Safety Margin (IC50 / Cmax) |
| This compound | Test Compound | 15.2 | 0.25 | 60.8 |
| Dofetilide | Positive Control | 0.012 | 0.001 | 12 |
| Verapamil | Positive Control | 0.250 | 0.1 | 2.5 |
| Compound X | Negative Control | > 100 | 1.5 | > 66 |
Note: All values are for illustrative purposes only.
Experimental Protocols
Manual Whole-Cell Patch-Clamp Electrophysiology for hERG
This protocol is a generalized procedure for determining the IC50 of this compound on the hERG channel expressed in HEK293 cells.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the KCNH2 (hERG) gene under standard conditions (37°C, 5% CO2).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Extracellular Solution (mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (mM): 125 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 5 ATP-Na. Adjust pH to 7.2 with KOH.[15]
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single cell and form a gigaohm seal (≥1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the current to stabilize for 3-5 minutes before applying the voltage protocol.
4. Voltage Protocol:
-
A standardized pulse protocol is critical. The FDA-recommended protocol is a good starting point.[16]
-
Holding Potential: -80 mV.
-
Depolarization Step: +40 mV for 2 seconds (to open and then inactivate channels).
-
Repolarization Ramp: Ramp down from +40 mV to -80 mV over 100 ms.
-
Tail Current Step: Hold at -50 mV for 2 seconds.
5. Data Acquisition and Analysis:
-
Record baseline currents in the extracellular solution.
-
Apply the vehicle control for 3-5 minutes to establish a stable baseline.
-
Apply increasing concentrations of this compound cumulatively, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
-
Measure the peak tail current amplitude during the repolarization step (e.g., at -50 mV or during the ramp).[9][16]
-
Calculate the percentage of current inhibition for each concentration relative to the vehicle control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.[16]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the hERG risk assessment of this compound.
Caption: hERG channel gating cycle and potential this compound binding states.
Caption: Workflow for assessing the cardiac risk of this compound.
Caption: Troubleshooting guide for unstable patch-clamp recordings.
References
- 1. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 3. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia | PLOS One [journals.plos.org]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 8. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. hERG Assay | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative - Update on progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: APD668 Canine Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to overcome the poor oral bioavailability of APD668 in canines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a G protein-coupled receptor 119 (GPR119) agonist.[1][2][3] GPR119 is predominantly expressed in pancreatic islet cells and intestinal entero-endocrine cells.[1] As a Gαs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][4] This mechanism is believed to mediate effects on glucose homeostasis and lipid metabolism.[2][4][5]
Q2: What are the potential therapeutic applications of this compound?
Based on its mechanism of action, this compound has been investigated for its potential in treating metabolic disorders. Studies in mice have shown that this compound can improve fat tolerance, reduce hepatic steatosis (fatty liver), and lower plasma glucose and triglyceride levels.[1][4][5] These findings suggest its potential as a therapeutic agent for conditions like dyslipidemia and non-alcoholic steatohepatitis (NASH).[1][2][5]
Q3: Why is oral bioavailability a concern for this compound in canines?
Q4: Have any strategies been successful in improving the effects of this compound in animal models?
Yes, studies in mice have shown that co-administering this compound with a dipeptidyl peptidase-IV (DPP-IV) inhibitor, such as linagliptin, can enhance its therapeutic effects.[2][4][10] This combination has been shown to significantly increase active GLP-1 levels, leading to more pronounced reductions in plasma glucose, triglycerides, and body weight gain compared to this compound monotherapy.[2][4] This suggests that a combination therapy approach could be a viable strategy to maximize the therapeutic potential of this compound.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at improving the oral bioavailability of this compound in canines.
Issue 1: High variability in plasma concentrations of this compound between individual canines.
-
Possible Cause: Inconsistent food intake or physiological differences between animals. The presence of food in the gastrointestinal tract can significantly affect drug absorption.[11] Canine physiology, including gastrointestinal pH and transit time, can also vary between individuals and breeds.[12]
-
Troubleshooting Steps:
-
Standardize feeding protocols: Ensure a consistent fasting period before and after drug administration. If the drug is administered with food, the type and amount of food should be the same for all animals.
-
Use a crossover study design: This design allows each animal to serve as its own control, which can help to minimize the impact of inter-individual variability.
-
Consider the formulation: A more robust formulation that is less susceptible to variations in GI physiology may be needed. For example, a self-emulsifying drug delivery system (SEDDS) can improve the consistency of absorption.[13]
-
Issue 2: Low and inconsistent plasma concentrations of this compound despite using a standard formulation.
-
Possible Cause: Poor aqueous solubility and dissolution rate of this compound.[6][8] The crystalline form of the drug may also impact its solubility.[8]
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[7][8][13] Techniques like micronization or nanosizing can be employed.[7][8]
-
Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD can improve its solubility and dissolution by preventing the drug from crystallizing.[14] This involves dispersing the drug in a polymeric carrier.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like SEDDS can improve its solubility and facilitate its absorption through the lymphatic system, potentially bypassing first-pass metabolism.[8][13]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.[8][9]
-
Data Presentation: Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution.[7][8] | Simple and widely used technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is in a higher energy, more soluble amorphous state.[14] | Significant improvement in solubility and dissolution rate. | Potential for recrystallization during storage, which can reduce bioavailability.[14] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine emulsion in the GI tract, increasing the surface area for absorption.[8][13] | Can significantly enhance bioavailability; may reduce food effects. | Can be complex to formulate; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | Forms a host-guest complex, with the hydrophobic drug inside the hydrophilic cyclodextrin cavity.[8][9] | Increases aqueous solubility. | Limited to drugs that can fit into the cyclodextrin cavity; can be costly. |
Issue 3: this compound appears to be rapidly metabolized, leading to low systemic exposure.
-
Possible Cause: Extensive first-pass metabolism in the liver. The cytochrome P450 (CYP) enzyme system is a major contributor to the metabolism of many drugs.[15][16][17][18]
-
Troubleshooting Steps:
-
Identify the primary metabolic pathways: Conduct in vitro metabolism studies using canine liver microsomes to identify the major CYP enzymes responsible for this compound metabolism.
-
Co-administration with a metabolic inhibitor: If a specific CYP enzyme is identified as the primary metabolizer, co-administration with a known inhibitor of that enzyme could increase this compound exposure. However, this approach has the potential for drug-drug interactions and should be approached with caution.
-
Prodrug approach: A prodrug of this compound could be designed to be less susceptible to first-pass metabolism.[19] The prodrug would then be converted to the active this compound in the systemic circulation.
-
Alternative routes of administration: If oral bioavailability remains a significant challenge, alternative routes that bypass first-pass metabolism, such as subcutaneous or intravenous administration, could be explored to establish proof-of-concept for efficacy.[20]
-
Experimental Protocols
Protocol 1: Evaluation of a Novel this compound Formulation in a Canine Pharmacokinetic Study
-
Animals: Use a cohort of healthy beagle dogs. The number of animals should be sufficient for statistical power.
-
Study Design: Employ a randomized, crossover design with a washout period of at least one week between formulations. Each dog will receive the reference formulation and the test formulation.
-
Dosing: Administer a single oral dose of this compound. The dose should be based on previous efficacy studies in other species, scaled appropriately for canines.
-
Blood Sampling: Collect serial blood samples from a peripheral vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Data Comparison: Compare the pharmacokinetic parameters of the test formulation to the reference formulation to assess any improvements in oral bioavailability.
Data Presentation: Hypothetical Pharmacokinetic Data for this compound Formulations in Canines
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Reference (Suspension) | 5 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 |
| Test (SEDDS) | 5 | 200 ± 50 | 1.0 ± 0.3 | 1000 ± 200 | 400 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the GPR119 receptor, leading to GLP-1 release.
Experimental Workflow for Evaluating a New this compound Formulation
Caption: Workflow for developing and evaluating a new this compound formulation.
References
- 1. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. Pharmacokinetics of the novel 5-HT4 receptor agonist, DA-6886, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors influencing the bioavailability of peroral formulations of drugs for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioavailability and pharmacokinetics of an oral dopamine prodrug in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in APD668 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with APD668, a G protein-coupled receptor 119 (GPR119) agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cAMP assay results with this compound. What are the potential causes?
A1: High variability in cAMP assays is a common issue that can stem from several factors.[1][2] Key areas to investigate include:
-
Cell Health and Culture Conditions: Ensure your cells are healthy, in the exponential growth phase, and have a viability of over 90%.[2] Using cells with high passage numbers can lead to phenotypic drift and inconsistent responses.[3] It is recommended to use cells within a defined passage number range.
-
Cell Seeding Density: The density of cells plated for the assay is critical.[4] Too few cells may not produce a detectable cAMP signal, while too many can lead to a compressed assay window.[4] It is important to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions.
-
Agonist Stimulation Time: The duration of this compound stimulation can significantly impact the measured cAMP levels. An optimal stimulation time allows for the maximal signal to be reached without causing receptor desensitization. A time-course experiment is recommended to determine the peak response time.[4]
-
Reagent Preparation and Handling: Ensure that this compound and other reagents are properly dissolved and stored. Inconsistent thawing and refreezing of stock solutions can affect compound potency. Always use fresh dilutions for each experiment.
-
Assay Plate Consistency: The type of microtiter plate used can influence results, especially for luminescence-based assays.[2] Using clear-bottom plates for luminescence assays can lead to signal bleed-through between wells.[2] Additionally, inconsistent well volumes and "edge effects" can contribute to variability.[5] It is advisable to avoid using the outer wells of the plate or to fill them with a buffer to maintain humidity.[5]
Q2: What is the mechanism of action for this compound, and how does it influence experimental design?
A2: this compound is an agonist for the G protein-coupled receptor 119 (GPR119).[6][7] GPR119 is a Gαs-coupled receptor.[4][6] Upon activation by an agonist like this compound, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][8] This increase in intracellular cAMP is the primary downstream signaling event.
Understanding this mechanism is crucial for experimental design. The most direct functional readout for this compound activity is the measurement of intracellular cAMP accumulation. Assays that measure downstream effects of cAMP signaling, such as CREB phosphorylation or reporter gene expression, can also be used but may be subject to more biological variability.
Troubleshooting Guides
Guide 1: Inconsistent EC50 Values for this compound in cAMP Assays
This guide provides a systematic approach to troubleshooting inconsistent half-maximal effective concentration (EC50) values for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound EC50 values.
Parameter Optimization Tables
Table 1: Cell Seeding Density Optimization
| Cell Density (cells/well) | Basal Signal (RLU) | Max Signal (RLU) with this compound | S/B Ratio |
| 2,500 | 1,500 | 15,000 | 10 |
| 5,000 | 3,000 | 45,000 | 15 |
| 10,000 | 6,000 | 120,000 | 20 |
| 20,000 | 12,000 | 150,000 | 12.5 |
RLU: Relative Light Units; S/B: Signal-to-Background. Optimal density provides the best S/B ratio.
Table 2: this compound Stimulation Time Optimization
| Stimulation Time (minutes) | cAMP Signal (RLU) |
| 5 | 60,000 |
| 10 | 95,000 |
| 15 | 120,000 |
| 30 | 110,000 |
| 60 | 85,000 |
Optimal time corresponds to the peak signal before potential receptor desensitization.
Guide 2: Low Signal-to-Background Ratio in this compound-stimulated Reporter Gene Assay
A low signal-to-background (S/B) ratio can mask the true effect of this compound. This guide outlines steps to improve the assay window.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Cell Line | Ensure the cell line expresses sufficient levels of GPR119 and the reporter construct. Consider using a cell line with lower basal reporter activity. |
| Inefficient Transfection | If using transient transfection, optimize the DNA-to-reagent ratio and ensure high-quality plasmid DNA.[9] |
| High Background Signal | Reduce the serum concentration in the assay medium, as serum components can sometimes activate the signaling pathway. |
| Insufficient this compound Concentration | Verify the concentration of the this compound stock solution and perform a full dose-response curve to ensure you are reaching the maximal effective concentration. |
| Incorrect Assay Endpoint | The timing of the reporter gene readout is critical. Harvest cells at the time of peak reporter protein expression, which may need to be determined empirically (e.g., 18-24 hours post-stimulation). |
Experimental Protocols
Protocol 1: this compound-Induced cAMP Accumulation Assay
This protocol describes a method for measuring intracellular cAMP levels in response to this compound stimulation using a commercially available luminescence-based assay.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)
-
White, opaque 96-well microplates
Procedure:
-
Cell Plating: Seed GPR119-expressing HEK293 cells in white, opaque 96-well plates at the predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing IBMX. Also prepare a positive control (e.g., forskolin) and a vehicle control.
-
Cell Stimulation: Remove the cell culture medium and add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time (e.g., 15 minutes).
-
cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the lysis buffer and then the detection reagent.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Experimental Workflow for cAMP Assay
Caption: Step-by-step workflow for the this compound cAMP accumulation assay.
Protocol 2: Cell Viability Assay
This protocol is essential for ensuring that any observed effects of this compound are not due to cytotoxicity.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well microplates
Procedure:
-
Cell Plating: Seed cells in white, opaque 96-well plates at the same density used for the functional assays.
-
Compound Treatment: Add a range of this compound concentrations to the cells, including the highest concentration used in the functional assays.
-
Incubation: Incubate the cells for the same duration as the longest functional assay.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure luminescence to determine the relative number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Signaling Pathway Visualization
This compound-Mediated GPR119 Signaling
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
GPR119 Agonist In Vivo Studies: A Technical Support Center
For researchers and drug development professionals navigating the complexities of in vivo studies with GPR119 agonists, this technical support center offers troubleshooting guidance and frequently asked questions. This resource addresses common challenges, from inconsistent efficacy to pharmacokinetic hurdles, providing structured data and detailed protocols to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weak or inconsistent glucose-lowering effects with my GPR119 agonist in vivo, despite good in vitro potency?
A1: This is a prevalent challenge. Several factors could be at play:
-
Poor Pharmacokinetics: Many GPR119 agonists, particularly those with high lipophilicity, suffer from poor oral bioavailability and low gut permeability.[1] This means that despite being potent at the receptor, the compound may not be reaching the target tissues (pancreatic β-cells and intestinal L-cells) at sufficient concentrations. It's crucial to perform pharmacokinetic (PK) studies to assess exposure.
-
Species Differences: The pharmacological response to GPR119 agonists can differ between rodents and humans.[2] This discrepancy is a suspected reason for the modest efficacy seen in many clinical trials despite promising preclinical data.[3][4]
-
Indirect Mechanism of Action: The glucose-lowering effect of many GPR119 agonists is predominantly indirect, relying on the stimulation of incretin secretion (GLP-1 and GIP) from intestinal L-cells, rather than a direct, robust stimulation of insulin secretion from pancreatic β-cells.[5] If the incretin axis is compromised in your animal model, the efficacy of the agonist may be blunted.
-
Receptor Desensitization: Although some studies suggest GPR119 does not significantly desensitize, rapid tachyphylaxis has been observed with some agonists in clinical studies, leading to a loss of efficacy with repeated dosing.[2] This could be mediated by β-arrestin recruitment.[6]
Q2: My GPR119 agonist shows good efficacy in rodent models of type 2 diabetes. Why is this not translating to human clinical trials?
A2: The translational failure of GPR119 agonists is a significant hurdle.[3][4] The reasons are multifaceted and not fully elucidated, but key considerations include:
-
Differences in Receptor Pharmacology: Subtle differences in the GPR119 receptor structure and its downstream signaling pathways between rodents and humans may lead to altered agonist response.[7]
-
Ethnic Differences: Some early clinical studies suggested the possibility of ethnic differences in the response to GPR119 agonists, with potentially less efficacy in Western populations compared to Asian populations.[2]
-
Complexity of Human Metabolism: The intricate and often redundant nature of glucose homeostasis in humans may mean that targeting GPR119 alone is insufficient to produce a robust, clinically meaningful effect, unlike in more controlled preclinical models.
Q3: How can I determine if the observed in vivo effects of my GPR119 agonist are on-target?
A3: Demonstrating on-target activity is critical. The gold standard is to test the agonist in GPR119 knockout (KO) mice.[8][9] A true GPR119-mediated effect will be absent in these animals. If KO mice are not available, consider the following:
-
Structure-Activity Relationship (SAR): Test structurally related but inactive analogues of your agonist. These should not produce the same in vivo effects.
-
Selective Antagonists: If a selective GPR119 antagonist is available, co-administration with your agonist should block the observed effects.
-
Off-Target Profiling: Screen your compound against a panel of other receptors and enzymes to identify potential off-target activities.[10] For example, some compounds have shown liabilities such as hERG channel inhibition.[10][11]
Q4: What is the role of GPR119 agonists in glucagon secretion, and what are the implications for my studies?
A4: GPR119 agonists have been shown to augment glucagon secretion in response to hypoglycemia in preclinical models.[9][12][13] This is an important consideration:
-
Potential for Hypoglycemia Protection: This effect could be beneficial, potentially reducing the risk of iatrogenic hypoglycemia, a common side effect of some diabetes therapies.
-
Complex Glucoregulatory Profile: It adds a layer of complexity to the drug's mechanism of action. When analyzing your results, consider that the net effect on glucose levels is a balance between insulinotropic/incretin-releasing actions and glucagon secretion.
Q5: Should I consider a combination therapy approach with my GPR119 agonist?
A5: Yes, there is a strong rationale for combination therapies. Given the modest efficacy of GPR119 agonists as monotherapies, combining them with other antidiabetic agents is a promising strategy. A particularly synergistic combination is with DPP-4 inhibitors (e.g., sitagliptin).[1] DPP-4 inhibitors prolong the action of incretins like GLP-1, which are released upon GPR119 activation. This combination has been shown to result in a more robust glucose-lowering effect.[1]
Troubleshooting Guides
Issue 1: Poor or Variable Oral Bioavailability
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility | Characterize the physicochemical properties of your compound. Consider formulation strategies such as using amorphous solid dispersions, co-solvents, or cyclodextrins. |
| High first-pass metabolism | Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species. If metabolism is high, medicinal chemistry efforts may be needed to block metabolic soft spots. |
| Low gut permeability | Perform in vitro permeability assays (e.g., Caco-2 or PAMPA). For gut-restricted agonists, this may be a desired property.[1] For systemically acting agonists, chemical modification to improve permeability may be necessary. |
| Efflux by transporters | Use in vitro systems with transporter inhibitors (e.g., P-glycoprotein inhibitors) to determine if your compound is a substrate for efflux transporters. |
Issue 2: Lack of In Vivo Efficacy Despite Adequate Exposure
| Potential Cause | Troubleshooting Step |
| Rapid receptor desensitization/tachyphylaxis | Conduct a chronic dosing study and monitor the glucose-lowering effect over time. If efficacy wanes, this suggests tachyphylaxis.[2] Investigate downstream signaling pathways (e.g., β-arrestin recruitment) in vitro. |
| Inappropriate animal model | Ensure the chosen animal model has a functional GPR119 and incretin system. The mechanism of some agonists is highly dependent on GLP-1 secretion.[5] |
| Off-target effects masking efficacy | A comprehensive off-target screening is recommended.[10] Unforeseen off-target effects could counteract the intended therapeutic action. |
| Food effects | The presence of food can significantly impact the absorption and efficacy of GPR119 agonists. Conduct studies in both fasted and fed states to understand this relationship. |
Quantitative Data from In Vivo and Clinical Studies
Table 1: Preclinical Pharmacokinetics of Selected GPR119 Agonists in Mice
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |
| ps297 | 10 (oral) | 23 ± 19 | 0.5 - 1 | 19.6 ± 21 | [1][14] |
| ps318 | 10 (oral) | 75 ± 22 | 0.25 - 0.5 | 35 ± 23 | [1][14] |
Table 2: Clinical Efficacy of Selected GPR119 Agonists in Patients with Type 2 Diabetes
| Compound | Dose | Duration | Primary Endpoint | Result vs. Placebo | Reference |
| DS-8500a | 10 mg & 75 mg | 28 days | Change in 24-h weighted mean glucose | -0.74 mmol/L & -1.05 mmol/L | [2][3] |
| DS-8500a | 25 mg, 50 mg, 75 mg | 12 weeks | Change in HbA1c | -0.23%, -0.37%, -0.44% | |
| DA-1241 | 25 mg, 50 mg, 100 mg | 8 weeks | Change in iAUE of glucose | +6.3%, -2.0%, -13.8% | [4] |
Detailed Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Fast mice for 6-16 hours (overnight fasting is common) with free access to water.[6][15][16]
-
Baseline Blood Glucose: Record the body weight of each mouse. Obtain a baseline blood sample (t=0) by tail tipping or from the saphenous vein. Measure blood glucose using a glucometer.[15][16]
-
Agonist Administration: Administer the GPR119 agonist or vehicle orally (p.o.) via gavage at the desired dose. A common vehicle is a solution of PEG400, Tween 80, and ethanol.[17] The agonist is typically administered 30-60 minutes before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (typically 1.5-2 g/kg body weight) orally via gavage.[6][17]
-
Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6][17]
-
Data Analysis: Measure blood glucose levels for each time point. Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Protocol 2: In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Animal Preparation: Fast mice for 16 hours overnight.[18]
-
Baseline Sampling: Take a baseline blood sample (t=0) from the tail vein to measure basal insulin and glucose levels.[18]
-
Agonist Administration: Administer the GPR119 agonist or vehicle, typically via oral gavage, 30-60 minutes prior to the glucose challenge.
-
Glucose Injection: Administer a bolus of glucose (2 g/kg) via intraperitoneal (i.p.) injection.[18]
-
Timed Blood Collection: Collect blood samples at early time points after the glucose injection (e.g., 2, 5, 15, and 30 minutes) to capture the insulin secretion peak.[18]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma and store at -80°C until analysis.[18]
-
Insulin Measurement: Measure plasma insulin concentrations using a commercially available ELISA kit (e.g., mouse ultrasensitive insulin ELISA).[18]
-
Data Analysis: Plot plasma insulin concentrations over time to visualize the insulin secretion profile in response to the glucose challenge.
Protocol 3: Pharmacokinetic (PK) Study in Mice
-
Animal Dosing: Administer the GPR119 agonist to fasted mice at a defined dose via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect serial blood samples from a sparse sampling design (e.g., 3-4 mice per time point) at various times post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via cardiac puncture (as a terminal procedure) or from the saphenous vein.
-
Plasma Preparation: Process blood samples to obtain plasma, which is then stored at -80°C.
-
Bioanalysis: Quantify the concentration of the agonist in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
Mandatory Visualizations
Caption: GPR119 agonist signaling pathway in intestinal L-cells and pancreatic β-cells.
Caption: Experimental workflow for an in vivo oral glucose tolerance test (OGTT).
References
- 1. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drc.bmj.com [drc.bmj.com]
- 3. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apnews.com [apnews.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurobo Pharma completes patient enrollment in part 1 of its phase 2A trial of DA-1241 to treat MASH [pharmabiz.com]
- 9. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. NeuroBo Pharmaceuticals Completes Enrollment of Part 1 of Its Phase 2a Clinical Trial Evaluating DA-1241 for the Treatment of MASH - BioSpace [biospace.com]
- 14. espace.curtin.edu.au [espace.curtin.edu.au]
- 15. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
APD668 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of APD668, a potent GPR119 agonist. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound powder should be kept in a dry, dark environment at -20°C. If stored correctly, the compound has a shelf life of over two years.[1] For short-term storage, from days to weeks, it can be kept at 0 - 4°C.[1]
Q2: How should I store this compound solutions?
This compound is soluble in DMSO.[1] Stock solutions prepared in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) and at -20°C for long-term storage (months).[1]
Q3: Is this compound stable at room temperature?
This compound is considered stable enough for shipping at ambient temperatures for a few weeks.[1] However, for long-term storage, it is crucial to adhere to the recommended refrigerated or frozen conditions to prevent degradation.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO but not in water.[1] For experimental use, it is recommended to prepare a stock solution in fresh, moisture-free DMSO. Sonication may be used to aid dissolution.[2]
Q5: What is the chemical identity of this compound?
This compound, also known as JNJ-28630368, is a GPR119 agonist.[1] Its chemical formula is C21H24FN5O5S, and it has a molecular weight of 477.51 g/mol .[1][3] The IUPAC name is isopropyl 4-((1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)piperidine-1-carboxylate.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the solid compound and any prepared solutions have been stored at the correct temperatures (-20°C for long-term). Protect from light and moisture. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot the DMSO stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation in aqueous buffers | Low solubility of this compound in aqueous solutions. | This compound is not soluble in water.[1] Ensure the final concentration of DMSO in your aqueous experimental buffer is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your assay system. |
| Difficulty dissolving the compound | Poor quality or hydrated DMSO. | Use fresh, anhydrous-grade DMSO for preparing stock solutions. Sonication can assist in dissolving the compound.[2] |
| Observed loss of potency over time | Chemical instability or degradation. | If a loss of potency is suspected, it is recommended to use a fresh vial of this compound and prepare a new stock solution. Ensure that storage recommendations are strictly followed. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution to mix. If necessary, sonicate for a short period to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for handling and using this compound.
Caption: Simplified signaling pathway of this compound via the GPR119 receptor.
References
Validation & Comparative
APD668 in Preclinical Models: A Comparative Guide to GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders. Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action has led to the development of numerous GPR119 agonists. This guide provides a comparative overview of the preclinical data for APD668, a notable GPR119 agonist, alongside other key players in this class, including GSK1292263, JNJ-38431055, MBX-2982, AR231453, HD0471953, DA-1241, and DS-8500a.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately enhances glucose homeostasis. The binding of an agonist to GPR119 on pancreatic β-cells and intestinal L-cells leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. In β-cells, elevated cAMP promotes glucose-dependent insulin secretion. In intestinal L-cells, increased cAMP stimulates the release of GLP-1, which in turn acts on β-cells to further potentiate insulin secretion.
Caption: GPR119 signaling cascade in pancreatic β-cells and intestinal L-cells.
Comparative Efficacy in Preclinical Models
The following tables summarize the key preclinical findings for this compound and other GPR119 agonists across various animal models. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.
Effects on Glucose and Insulin Secretion
| Compound | Animal Model | Key Findings on Glucose and Insulin | Citation |
| This compound | High-fat diet-fed mice | Monotherapy reduced plasma glucose by 39%. | [1][2] |
| GSK1292263 | Sprague-Dawley rats | Decreased glucose AUC in an oral glucose tolerance test (OGTT). No significant difference in insulin response in OGTT, but increased peak insulin response in an intravenous glucose tolerance test (IVGTT). | [3] |
| JNJ-38431055 | Healthy male volunteers | Did not significantly decrease glucose excursion or increase insulin secretion after a single dose. However, it did induce a higher insulin secretion rate in a graded glucose infusion study. | [4] |
| MBX-2982 | Pre-diabetic subjects | Enhanced glucose-dependent insulin secretion during a graded glucose infusion. | [5] |
| AR231453 | C57BL/6 mice | Increased plasma levels of GLP-1 and insulin, and improved glucose tolerance. | [6] |
| HD0471953 | db/db mice | Dose-dependent decline in blood glucose and fasting insulin with chronic administration. | [2] |
| DA-1241 | High-fat diet-fed C57BL/6J mice | Decreased fasting blood glucose and enhanced insulin levels during an OGTT. | [7][8] |
| DS-8500a | Zucker fatty rats | Dose-dependent glucose-lowering effects in an OGTT and enhanced glucose-stimulated insulin secretion. | [9] |
Effects on Incretin (GLP-1) Secretion
| Compound | Animal Model/Cell Line | Key Findings on GLP-1 Secretion | Citation |
| This compound | Not explicitly stated in provided abstracts | Data not available in provided search results. | |
| GSK1292263 | Sprague-Dawley rats | Increased levels of circulating total GLP-1. | [3] |
| JNJ-38431055 | Healthy male volunteers | Increased post-meal plasma GLP-1 concentrations. | [4] |
| MBX-2982 | C57BL/6 mice | Increased plasma GLP-1 levels without a glucose load. | [10] |
| AR231453 | Rat intestinal L-cells | Significantly increased the release of GLP-1. | [11] |
| HD0471953 | Normal C57BL/6J mice | Increased plasma GLP-1 levels during an OGTT. | [2] |
| DA-1241 | High-fat diet-fed C57BL/6J mice | Increased GLP-1 levels. | [7][8] |
| DS-8500a | Zucker fatty rats | Augmented plasma GLP-1 concentration. | [9] |
Experimental Protocols: An Overview
While specific protocols vary, the preclinical evaluation of GPR119 agonists generally follows a standardized set of in vivo and in vitro experiments.
In Vivo Studies
-
Animal Models: Commonly used models include normal rodents (e.g., C57BL/6 mice, Sprague-Dawley rats) to assess acute effects, and diabetic or diet-induced obese models (e.g., db/db mice, Zucker fatty rats, high-fat diet-fed mice) to evaluate therapeutic potential in a disease context.
-
Oral Glucose Tolerance Test (OGTT): This is a key experiment to assess the effect of a compound on glucose disposal. Typically, animals are fasted overnight, administered the test compound orally, and then challenged with an oral glucose load. Blood glucose levels are measured at various time points to determine the glucose excursion curve.
-
Insulin and GLP-1 Measurement: Plasma samples are collected during OGTTs or other relevant time points to measure insulin and active GLP-1 levels, typically using ELISA kits.
-
Chronic Efficacy Studies: To assess long-term effects, compounds are administered daily for several weeks to diabetic or obese animal models. Endpoints include fasting blood glucose, HbA1c, body weight, and food intake.
In Vitro Studies
-
cAMP Assays: These assays are performed in cell lines expressing the GPR119 receptor (e.g., HEK293 or CHO cells) to confirm that the compound activates the receptor and downstream signaling pathways, leading to an increase in intracellular cAMP.
-
Insulin Secretion from Pancreatic Islets: Isolated pancreatic islets from rodents are used to assess the direct effect of the compound on glucose-stimulated insulin secretion.
Comparative Experimental Workflow
The preclinical development pipeline for GPR119 agonists typically involves a series of sequential and parallel experiments to characterize their efficacy and safety.
Caption: A generalized workflow for the preclinical evaluation of GPR119 agonists.
Conclusion
The preclinical data for this compound and other GPR119 agonists demonstrate their potential to improve glycemic control through a dual mechanism of stimulating insulin and incretin secretion. While many of these compounds have shown promising results in animal models, the translation to clinical efficacy in humans has been challenging for some. Head-to-head comparative studies in standardized preclinical models would be invaluable for a more definitive assessment of their relative therapeutic potential. This guide provides a snapshot of the available preclinical data to aid researchers and drug developers in the continued exploration of GPR119 as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. NeuroBo Pharmaceuticals' DA-1241 in Combination with Semaglutide Improves Liver Fibrosis and Demonstrates Additive Hepatoprotective Effects in Pre-Clinical MASH Models Compared to Either Treatment, Alone [prnewswire.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of GPR119 Agonists: APD668 and AR231453
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent small-molecule GPR119 agonists, APD668 and AR231453. Both compounds have been investigated for their potential in treating type 2 diabetes and other metabolic disorders. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to this compound and AR231453
This compound and AR231453 are potent and selective agonists of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[3] Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][3] This dual mechanism of action makes GPR119 an attractive target for the development of new anti-diabetic therapies.
In Vitro Pharmacology
Both this compound and AR231453 have demonstrated high potency and selectivity for the GPR119 receptor in various in vitro assays. The following table summarizes their key pharmacological parameters.
| Parameter | This compound | AR231453 | Reference |
| Target | G-protein coupled receptor 119 (GPR119) | G-protein coupled receptor 119 (GPR119) | [1][2] |
| Mechanism of Action | Gαs-coupled receptor agonist, increases intracellular cAMP | Gαs-coupled receptor agonist, increases intracellular cAMP | [2][4] |
| Human GPR119 EC50 | 2.7 nM | 0.68 nM - 9 nM | [1][1][5] |
| Rat GPR119 EC50 | 33 nM | Data not available, but active on rat islets | [1][6] |
| Selectivity | No significant activity against a panel of other receptors | Inactive at over 230 other GPCRs | [2] |
In Vivo Efficacy
Preclinical studies in rodent models of diabetes and obesity have shown that both this compound and AR231453 can improve glucose homeostasis.
| In Vivo Effect | This compound | AR231453 | Reference |
| Oral Glucose Tolerance | Improves glucose tolerance in mice | Markedly improves oral glucose tolerance in mice | [2] |
| Insulin Secretion | Stimulates insulin release in a glucose-dependent manner | Enhances glucose-dependent insulin secretion in vivo | [6] |
| GLP-1 Secretion | Increases GLP-1 secretion | Increases plasma GLP-1 levels | [3] |
Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow.
Experimental Protocols
cAMP Accumulation Assay
This assay is used to determine the potency of GPR119 agonists by measuring the increase in intracellular cAMP.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Addition: The culture medium is removed, and cells are incubated with various concentrations of the test compounds (this compound or AR231453) in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.
-
Incubation: Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value.
In Vitro Insulin Secretion Assay from Pancreatic Islets
This assay assesses the ability of the compounds to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated with low or high glucose (e.g., 16.7 mM) in the presence or absence of the test compounds.
-
Supernatant Collection: After incubation (e.g., 1 hour), the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an insulin ELISA or radioimmunoassay.
-
Data Analysis: The amount of insulin secreted is normalized to the number of islets or total protein content.
Oral Glucose Tolerance Test (OGTT)
The OGTT is an in vivo procedure to evaluate the effect of the compounds on glucose disposal.
Methodology:
-
Animal Acclimatization and Fasting: Mice are fasted overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure the initial blood glucose level.
-
Compound Administration: The test compound (this compound or AR231453) or vehicle is administered orally.
-
Glucose Challenge: After a set period (e.g., 30 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
Conclusion
Both this compound and AR231453 are potent GPR119 agonists with demonstrated efficacy in preclinical models of type 2 diabetes. While AR231453 appears to have a slightly higher potency for the human GPR119 receptor in some reported assays, both compounds effectively stimulate glucose-dependent insulin secretion and incretin release. The choice between these compounds for further research and development may depend on other factors such as their pharmacokinetic profiles, off-target effects, and synthetic accessibility. The experimental protocols described herein provide a basis for the continued investigation and comparison of these and other GPR119 agonists.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
APD668 and DPP-4 Inhibitor Combination Therapy: A Comparative Guide for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of type 2 diabetes (T2D) therapeutics is continually evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. This guide provides a comprehensive comparison of the G-protein coupled receptor 119 (GPR119) agonist, APD668, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors, both as monotherapies and in combination. The information presented herein is based on available preclinical data and is intended to inform further research and development in this promising area.
Executive Summary
This compound is a GPR119 agonist that has shown potential in preclinical models to improve glucose homeostasis and lipid metabolism. DPP-4 inhibitors are an established class of oral antidiabetic agents that work by increasing the levels of incretin hormones. The combination of this compound with a DPP-4 inhibitor, such as linagliptin, has been investigated in preclinical studies, suggesting a synergistic effect on glycemic control and other metabolic parameters. This guide will delve into the mechanisms of action, comparative efficacy from preclinical studies, and detailed experimental protocols to support further investigation. While preclinical data is promising, it is important to note that the clinical development of many GPR119 agonists has faced challenges in translating rodent model efficacy to human trials[1]. New clinical trials are needed to determine the ultimate therapeutic potential of GPR119 agonists, potentially as part of a combination therapy approach[1].
Mechanism of Action
This compound: A GPR119 Agonist
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 is believed to have a dual mechanism for improving glucose control:
-
Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.
-
Stimulation of Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) release from enteroendocrine cells, which in turn enhances insulin secretion and suppresses glucagon release.
DPP-4 Inhibitors
DPP-4 is an enzyme that rapidly degrades incretin hormones, GLP-1 and GIP. DPP-4 inhibitors block this enzyme, thereby increasing the circulating levels of active GLP-1 and GIP. This leads to:
-
Enhanced glucose-dependent insulin secretion.
-
Suppression of glucagon secretion from pancreatic α-cells.
-
Delayed gastric emptying.
The Synergistic Rationale
The combination of a GPR119 agonist and a DPP-4 inhibitor is hypothesized to have a synergistic effect. This compound stimulates the release of incretins, while the DPP-4 inhibitor prevents their degradation, leading to a more sustained and potent incretin effect than either agent alone.
Signaling Pathways
Below are the diagrams illustrating the signaling pathways of this compound and DPP-4 inhibitors.
References
The Synergistic Alliance of APD668 and Metformin: A New Frontier in Metabolic Disease Research
A comprehensive analysis of the enhanced therapeutic effects observed with the combination of the GPR119 agonist, APD668, and the first-line type 2 diabetes drug, metformin, reveals a promising strategy for the treatment of metabolic disorders. This guide synthesizes preclinical findings, elucidates the underlying signaling pathways, and provides detailed experimental protocols for researchers in drug development and metabolic science.
The global rise in metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis (NASH), necessitates the exploration of innovative therapeutic strategies. Combination therapies that target multiple pathways have emerged as a powerful approach to achieve superior efficacy and improved patient outcomes. This report evaluates the synergistic effects of a promising GPR119 agonist, this compound, when co-administered with metformin. While direct clinical studies on the this compound-metformin combination are not yet available, extensive preclinical data on other GPR119 agonists in combination with metformin provide a strong foundation for understanding the potential of this therapeutic pairing.
Unveiling the Mechanisms of Action: A Dual Approach to Metabolic Control
This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the release of two crucial incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones enhance glucose-dependent insulin secretion, slow gastric emptying, and promote satiety, thereby contributing to improved glycemic control and potential weight loss.[2]
Metformin, a biguanide, has been a cornerstone of type 2 diabetes treatment for decades. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] Activation of AMPK in the liver leads to the inhibition of gluconeogenesis (glucose production), a major contributor to hyperglycemia in diabetic patients.[3][4] Metformin also enhances insulin sensitivity in peripheral tissues like muscle and adipose tissue, and has been shown to modulate the gut microbiome.[5]
The combination of a GPR119 agonist and metformin presents a compelling therapeutic strategy by targeting both insulin secretion (via GPR119-mediated incretin release) and hepatic glucose production (via metformin-mediated AMPK activation). This dual-pronged attack on the pathophysiology of type 2 diabetes holds the potential for synergistic effects that surpass the efficacy of either agent alone.
Preclinical Evidence of Synergy: A Quantitative Comparison
While studies specifically investigating this compound in combination with metformin are not yet published, research on other GPR119 agonists, such as GSK2041706 and ZB-16, provides compelling evidence of synergistic interactions with metformin in preclinical models of obesity and diabetes.
A key study in diet-induced obese (DIO) mice demonstrated that the combination of the GPR119 agonist GSK2041706 and metformin resulted in a significantly greater weight loss than the projected additive effect of the individual drugs.[6] This synergistic effect on weight reduction was accompanied by a more pronounced decrease in food intake and an increase in the levels of the satiety hormones GLP-1 and peptide tyrosine-tyrosine (PYY).[6]
Another study utilizing the GPR119 agonist ZB-16 in a rat model of diet-induced obesity and glucose intolerance found that the combination with metformin was more effective at normalizing body weight and glycemia compared to monotherapy with either agent.[7]
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of GPR119 agonists and metformin.
Table 1: Synergistic Effects on Body Weight and Food Intake in Diet-Induced Obese Mice
| Treatment Group | Dose | Mean Body Weight Loss (%) | Cumulative Food Intake Reduction (%) |
| Vehicle | - | - | - |
| GPR119 Agonist (GSK2041706) | 30 mg/kg | 7.4 | 17.1 |
| Metformin | 30 mg/kg | 3.5 | 6.6 |
| Metformin | 100 mg/kg | 4.4 | 8.7 |
| GPR119 Agonist (30 mg/kg) + Metformin (30 mg/kg) | - | 9.5 | 22.2 |
| GPR119 Agonist (30 mg/kg) + Metformin (100 mg/kg) | - | 16.7* | 37.5 |
-
Data from Al-Barazanji et al. (2015).[6] *Significantly greater than the projected additive weight loss of 11.8%.
Table 2: Effects on Plasma Gut Hormone Levels in Diet-Induced Obese Mice
| Treatment Group | Change in Fed Plasma GLP-1 Levels | Change in Fed Plasma PYY Levels |
| GPR119 Agonist (GSK2041706) | Increased | Increased |
| Metformin | Minor Increase | Minor Increase |
| GPR119 Agonist + Metformin | Markedly Increased | Markedly Increased |
-
Qualitative summary based on data from Al-Barazanji et al. (2015).[6]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on standard procedures used in preclinical metabolic research and can be adapted for the evaluation of this compound and metformin.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: After a one-week acclimatization period on a standard chow diet, mice are switched to a high-fat diet (HFD; typically 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Monitoring: Body weight and food intake are monitored weekly.
Drug Administration
-
This compound Formulation: this compound is suspended in a vehicle such as 0.5% methylcellulose in sterile water.
-
Metformin Formulation: Metformin is dissolved in sterile water.
-
Administration: Both drugs are administered via oral gavage once or twice daily for the duration of the study (e.g., 14-28 days). Vehicle-treated control groups receive the respective vehicles.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A 20% glucose solution is administered orally at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
Measurement of Plasma Hormones (GLP-1 and PYY)
-
Blood Collection: At the end of the treatment period, blood is collected from the retro-orbital sinus or by cardiac puncture into tubes containing a DPP-4 inhibitor (for GLP-1) and a protease inhibitor cocktail.
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C.
-
Hormone Analysis: Plasma levels of active GLP-1 and total PYY are measured using commercially available ELISA kits according to the manufacturer's instructions.
Visualizing the Synergistic Pathways
The synergistic effects of this compound and metformin can be attributed to their complementary actions on distinct but interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow.
References
- 1. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of novel GPR119 agonist in combination with metformin and sitagliptin on glycemia, body weight and food intake in rats fed a high-fat diet | Tyurenkov | Obesity and metabolism [omet-endojournals.ru]
APD668 vs. GLP-1 Receptor Agonists: A Comparative Guide for Metabolic Research
In the landscape of metabolic research, the quest for novel therapeutic agents to combat type 2 diabetes and obesity is ever-evolving. While Glucagon-Like Peptide-1 (GLP-1) receptor agonists have established themselves as a cornerstone of treatment, alternative pathways are being explored to address the multifaceted nature of these metabolic disorders. This guide provides a comparative analysis of APD668, a G-protein coupled receptor 119 (GPR119) agonist, and the well-established class of GLP-1 receptor agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Two Distinct Pathways to Metabolic Regulation
The fundamental difference between this compound and GLP-1 receptor agonists lies in their primary molecular targets and subsequent signaling cascades.
This compound: An Agonist of the GPR119 Receptor
This compound is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its activation leads to a cascade of events that ultimately promote glucose homeostasis. In pancreatic β-cells, GPR119 activation directly stimulates glucose-dependent insulin secretion.[4] In intestinal L-cells, GPR119 agonism enhances the secretion of incretin hormones, most notably GLP-1.[3][5] This dual mechanism of action—direct stimulation of insulin release and indirect stimulation via enhanced GLP-1 secretion—makes GPR119 an attractive target for metabolic disease.[3]
GLP-1 Receptor Agonists: Mimicking the Incretin Effect
GLP-1 receptor agonists are a class of drugs that mimic the action of the endogenous incretin hormone GLP-1.[6][7] These agents bind to and activate the GLP-1 receptor, which is widely distributed throughout the body, including in the pancreas, brain, gastrointestinal tract, and heart.[6][8] Activation of the GLP-1 receptor leads to a range of physiological effects that improve glycemic control and promote weight loss.[6][7] These include:
-
Stimulation of glucose-dependent insulin secretion from pancreatic β-cells.[6][7]
-
Suppression of glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[6][9]
-
Slowing of gastric emptying , which reduces the rate of glucose absorption after a meal.[6][7]
-
Promotion of satiety and reduction of appetite through direct effects on the central nervous system.[6][7]
Comparative Preclinical Data
While direct head-to-head clinical trials comparing this compound and GLP-1 receptor agonists are not available, preclinical studies in rodent models of metabolic disease provide valuable insights into their respective efficacies. It is important to note that the majority of data for this compound is preclinical, whereas GLP-1 receptor agonists have extensive clinical data.
Glycemic Control
| Compound/Class | Animal Model | Key Findings on Glycemic Control | Reference |
| This compound | Zucker Diabetic Fatty (ZDF) rats | Chronic daily oral administration (10-30 mg/kg for 8 weeks) significantly reduced blood glucose and glycated hemoglobin (HbA1c) levels. | [1] |
| This compound | Mice | A single oral dose (1-10 mg/kg) markedly reduced blood glucose levels during an oral glucose tolerance test (OGTT) in a dose-dependent manner. | [1] |
| This compound in combination with Linagliptin (DPP-IV inhibitor) | Murine model of NASH with diabetes | Combination treatment resulted in a more pronounced reduction in plasma glucose (-52%) compared to this compound alone (-39%). | [10] |
| GLP-1 Receptor Agonists (General) | Rodent models | Improve glycemic control by increasing glucose-stimulated insulin secretion and suppressing glucagon secretion. | [7] |
| Semaglutide (GLP-1 RA) | Diet-induced obese (DIO) mice | Treatment with Viking Therapeutics' dual GLP-1/GIP agonists (a related class) resulted in mean reductions in blood glucose of up to 23% relative to vehicle, compared with a 7% reduction in semaglutide-treated animals. | [6] |
Body Weight and Food Intake
| Compound/Class | Animal Model | Key Findings on Body Weight and Food Intake | Reference |
| This compound in combination with Linagliptin (DPP-IV inhibitor) | Mice on a high trans-fat diet | Co-administration resulted in a significant synergistic decrease in body weight gain (-19%). | [9][11] |
| GLP-1 Receptor Agonists (General) | Rodent models | Promote weight loss by inhibiting gastric secretion and motility, delaying gastric emptying, and contributing to satiety. | [7] |
| Semaglutide (GLP-1 RA) | Diet-induced obese (DIO) mice | Treatment with Viking Therapeutics' dual GLP-1/GIP agonists resulted in mean reductions in body weight of up to 27% relative to vehicle, compared with an 18% reduction in semaglutide-treated animals. | [6] |
| Liraglutide (GLP-1 RA) | Head-to-head clinical trials | Liraglutide was associated with weight reductions similar to or greater than other GLP-1 RAs like exenatide, albiglutide, and dulaglutide. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the preclinical evaluation of compounds like this compound and GLP-1 receptor agonists.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of a compound on glucose tolerance after an oral glucose challenge.
Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used. Animals are acclimated to the housing conditions for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) via gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose concentration (time 0).
-
Glucose Challenge: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify the overall glucose excursion. Statistical analysis is performed to compare the treatment groups to the vehicle control group.
Chronic Body Weight and Food Intake Measurement in Rodent Models of Obesity
Objective: To evaluate the long-term effect of a compound on body weight and food intake.
Protocol:
-
Animal Model: Diet-induced obese (DIO) mice or genetically obese models like Zucker Diabetic Fatty (ZDF) rats are frequently used.
-
Acclimation and Baseline Measurements: Animals are acclimated to individual housing and a high-fat diet (for DIO models). Baseline body weight and daily food intake are recorded for several days to establish a stable baseline.
-
Compound Administration: The test compound or vehicle is administered daily (or as per the dosing regimen) via the appropriate route (e.g., oral gavage for this compound, subcutaneous injection for many GLP-1 RAs).
-
Monitoring: Body weight and food intake are measured daily or on a regular schedule throughout the study period (e.g., 4-8 weeks).
-
Data Analysis: Changes in body weight and cumulative food intake are calculated for each animal. Statistical comparisons are made between the treatment and vehicle groups over time.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and experimental processes discussed, the following diagrams are provided.
Conclusion
This compound and GLP-1 receptor agonists represent two distinct yet promising approaches to the treatment of metabolic diseases. This compound, through its activation of the GPR119 receptor, offers a dual mechanism of action by directly stimulating insulin secretion and indirectly by promoting GLP-1 release. In contrast, GLP-1 receptor agonists directly mimic the widespread effects of endogenous GLP-1. Preclinical data suggest that both approaches can effectively improve glycemic control and impact body weight. For researchers, the choice between investigating a GPR119 agonist like this compound and a GLP-1 receptor agonist will depend on the specific research question, the desire to explore novel pathways, and the potential for synergistic effects with existing therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for designing and interpreting studies in this critical area of metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
APD668: A Comparative Analysis of a Potent and Selective GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of APD668, a potent G protein-coupled receptor 119 (GPR119) agonist, with other alternative GPR119 agonists. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a high-affinity GPR119 agonist with excellent selectivity. In vitro studies have demonstrated that this compound potently activates the human and rat GPR119 receptor with EC50 values in the low nanomolar range. Crucially, comprehensive off-target screening has revealed a highly selective profile, with no significant binding or activity observed against a broad panel of other receptors and ion channels at concentrations up to 10 µM. This positions this compound as a promising candidate for further development, with a potentially favorable safety profile compared to less selective compounds.
Data Presentation
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | Target | Assay Type | EC50 (nM) | Species | Reference |
| This compound | GPR119 | Adenylate Cyclase Activation | 2.7 | Human | [1] |
| This compound | GPR119 | Adenylate Cyclase Activation | 33 | Rat | [1] |
| DS-8500a | GPR119 | cAMP Accumulation | 51.5 | Human | [2] |
| DS-8500a | GPR119 | cAMP Accumulation | 98.4 | Rat | [2] |
| DS-8500a | GPR119 | cAMP Accumulation | 108.1 | Mouse | [2] |
| GSK1292263 | GPR119 | Not Specified | pEC50 = 6.9 (~126 nM) | Human | [3] |
| GSK1292263 | GPR119 | Not Specified | pEC50 = 6.7 (~200 nM) | Rat | [3] |
Table 2: Selectivity Profile of this compound
| Target Panel | Number of Targets | Assay Concentration | Observed Activity | Reference |
| Receptors and Ion Channels | ~80 | Up to 10 µM | No binding in excess of 50% of control | [1] |
Note: A specific list of the ~80 screened targets for this compound is not publicly available. However, this broad screening provides strong evidence of its selectivity. Comprehensive, publicly available off-target screening data for competitor compounds (MBX-2982, DS-8500a, GSK1292263, AR231453) is limited, preventing a direct, quantitative comparison in this guide.
Experimental Protocols
Radioligand Binding Assay for Selectivity Profiling
This protocol outlines a general method for assessing the binding of a test compound to a panel of off-target receptors.
-
Membrane Preparation:
-
Cells stably or transiently expressing the receptor of interest are harvested.
-
Cells are lysed, and the cell membranes are isolated by centrifugation.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a specific radioligand for the receptor being tested.
-
A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
-
GPR119 Functional Assay (cAMP Accumulation)
This protocol describes a common method to determine the functional potency of GPR119 agonists.
-
Cell Culture and Seeding:
-
HEK293 cells stably expressing the human GPR119 receptor are cultured under standard conditions.
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
-
Compound Treatment:
-
The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A range of concentrations of the GPR119 agonist (e.g., this compound) is added to the wells.
-
Forskolin, a direct activator of adenylyl cyclase, can be used as a positive control.
-
-
cAMP Measurement:
-
After a defined incubation period, the intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a GloSensor™ cAMP assay.
-
These assays typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Caption: GPR119 Receptor Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Off-Target Radioligand Binding Assay.
References
Validating the On-Target Effects of APD668: A Comparison Guide Using GPR119 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Its activation leads to the release of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn potentiate glucose-dependent insulin secretion. APD668 is a potent and selective agonist of GPR119. To definitively attribute the pharmacological effects of this compound to its interaction with GPR119, the use of GPR119 knockout models is the gold standard. These models allow researchers to discern between on-target effects, which will be absent in knockout animals, and potential off-target effects.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that results in enhanced insulin and incretin secretion.
Comparing the in vitro potency of APD668 and DA-1241
An Objective Comparison of the In Vitro Potency of APD668 and DA-1241
This guide provides a detailed comparison of the in vitro potency of two G protein-coupled receptor 119 (GPR119) agonists, this compound and DA-1241. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on available experimental data.
Introduction to this compound and DA-1241
Both this compound and DA-1241 are agonists of GPR119, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1] Activation of GPR119 is a therapeutic strategy for metabolic diseases like type 2 diabetes and non-alcoholic steatohepatitis (MASH) due to its role in glucose homeostasis and lipid metabolism.[2][3] this compound is a potent and selective GPR119 agonist, while DA-1241 is a novel GPR119 agonist that has shown beneficial effects on liver inflammation and glucose metabolism.[3][4][5]
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and DA-1241 has been evaluated in various cell-based assays. The half-maximal effective concentration (EC50) is a key metric used to compare their activity.
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | Human GPR119 | Receptor Activation | - | 2.7 nM | [6][4][7][8][9] |
| Rat GPR119 | Receptor Activation | - | 33 nM | [6][4][7][8][9] | |
| Human GPR119 | Adenylate Cyclase Activation | HEK293 | 23 nM | [6][7][8] | |
| DA-1241 | GPR119 | Intracellular cAMP Increase | HIT-T15 | 14.7 nM | [10] |
| GPR119 | Insulin Secretion | HIT-T15 | 22.3 nM | [10] |
Summary: this compound demonstrates high potency for the human GPR119 receptor, with an EC50 value in the low nanomolar range (2.7 nM).[6][4][7][8][9] DA-1241 also shows potent activity, inducing cAMP increase and insulin secretion with EC50 values of 14.7 nM and 22.3 nM, respectively, in an insulinoma cell line.[10]
Signaling Pathways and Mechanism of Action
As GPR119 agonists, both compounds initiate a similar downstream signaling cascade upon receptor binding. GPR119 is a Gαs-coupled receptor.[11] Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP mediates various physiological responses, including the secretion of insulin and glucagon-like peptide-1 (GLP-1).[2][10][12] DA-1241 has also been shown to inhibit NFκB signaling and stimulate autophagy.[1][3]
Experimental Protocols
The in vitro potency of GPR119 agonists is typically determined using cell-based assays that measure the downstream consequences of receptor activation, such as the accumulation of intracellular cAMP.
Objective: To determine the EC50 value of a test compound (e.g., this compound or DA-1241) at the GPR119 receptor.
Materials:
-
Host cell line (e.g., HEK293, HIT-T15) expressing the GPR119 receptor.[7][10]
-
Test compounds (this compound, DA-1241).
-
Assay buffer and cell culture media.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Plate reader compatible with the detection kit.
Methodology:
-
Cell Culture: Cells are cultured under standard conditions and seeded into multi-well plates.
-
Compound Preparation: A serial dilution of the test compound is prepared to generate a concentration-response curve.
-
Incubation: The cells are treated with the different concentrations of the test compound and incubated for a specific period to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The measured signal is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
References
- 1. DA-1241, a GPR119 Agonist, Ameliorates Fatty Liver Through the Upregulation of TFEB-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. GPR119 activation by DA-1241 alleviates hepatic and systemic inflammation in MASH mice through inhibition of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 [prnewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | CAS:832714-46-2 | Potent GPR119 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
APD668: A Preclinical Hope Facing a Clinical World in NASH and Alcohol Use Disorder
An investigational drug, APD668, has shown promise in preclinical studies for treating non-alcoholic steatohepatitis (NASH) and alcohol use disorder (AUD). As a G protein-coupled receptor 119 (GPR119) agonist, it represents a novel therapeutic approach. However, a significant caveat for researchers, scientists, and drug development professionals is the current absence of publicly available human clinical trial data for this compound. This guide provides a comprehensive overview of the existing preclinical findings for this compound and places them in the context of competitor drugs that are advancing through clinical trials.
This compound: Mechanism of Action and Preclinical Evidence
This compound activates GPR119, a receptor found predominantly on pancreatic beta cells and intestinal enteroendocrine cells. This activation is thought to stimulate the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1), which play crucial roles in metabolic regulation.
Non-Alcoholic Steatohepatitis (NASH)
In mouse models of NASH, this compound has demonstrated the potential to mitigate liver damage.[1][2] Preclinical studies, often utilizing diets high in fat, sugar, and cholesterol to induce NASH in mice, have shown that treatment with this compound can lead to a reduction in liver fat accumulation (steatosis), inflammation, and the development of fibrous scarring (fibrosis).[1][2] Some of the most compelling preclinical evidence comes from studies where this compound was co-administered with a dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin, showing a synergistic effect in improving liver health in these animal models.[1][2]
Alcohol Use Disorder (AUD)
The potential of this compound in treating AUD is a more recent area of investigation. Preclinical studies in mice suggest that by activating GPR119, this compound may help reduce voluntary alcohol consumption. The proposed mechanism involves the modulation of the brain's reward pathways, possibly through the action of GLP-1.
The Clinical Landscape: How Alternatives are Performing
While this compound's journey through human trials remains undocumented publicly, the clinical development landscape for NASH and AUD is vibrant with several alternatives showing promising results in humans.
Competitors in NASH
The race to find an effective treatment for NASH has led to the investigation of various drug classes. GLP-1 receptor agonists, such as semaglutide , have shown in clinical trials the ability to resolve NASH and prevent the worsening of fibrosis in a significant portion of patients. Other promising candidates include lanifibranor , a pan-PPAR agonist, and resmetirom , a THR-β agonist, both of which have demonstrated positive results in late-stage clinical trials for NASH.[3][4]
Competitors in Alcohol Use Disorder
The exploration of metabolic hormone-based therapies for AUD is gaining traction. Clinical trials involving GLP-1 receptor agonists, the same class of drugs effective for NASH and diabetes, have yielded encouraging results. Studies with semaglutide have indicated a reduction in alcohol intake and craving in individuals with AUD.[5] Another GLP-1 receptor agonist, exenatide , has also been investigated, with some evidence suggesting it can reduce heavy drinking days, particularly in obese individuals with AUD.[6]
Data Presentation: A Comparative Overview
Due to the absence of clinical data for this compound, a direct head-to-head comparison is not feasible. The following tables summarize the available preclinical data for this compound and the clinical trial data for its potential competitors.
Table 1: Comparison of Therapeutic Effects in NASH
| Feature | This compound (Preclinical - Mouse Models) | Semaglutide (Clinical - Phase 2)[4] | Lanifibranor (Clinical - Phase 2b)[3] |
| Mechanism of Action | GPR119 Agonist | GLP-1 Receptor Agonist | Pan-PPAR Agonist |
| Effect on Steatosis | Reduction | Significant Reduction | Significant Reduction |
| Effect on Inflammation | Reduction | Resolution of NASH | NASH Resolution |
| Effect on Fibrosis | Reduction | No Worsening of Fibrosis | Improvement in Fibrosis Stage |
Table 2: Comparison of Therapeutic Effects in Alcohol Use Disorder
| Feature | This compound (Preclinical - Mouse Models) | Semaglutide (Clinical - Phase 2)[5] | Exenatide (Clinical - Phase 2)[6] |
| Mechanism of Action | GPR119 Agonist | GLP-1 Receptor Agonist | GLP-1 Receptor Agonist |
| Effect on Alcohol Intake | Reduction in Consumption | Reduction in Drinks per Drinking Day | Reduction in Heavy Drinking Days |
| Effect on Craving | Not Reported | Reduction in Craving | Not Reported |
Experimental Protocols: A Look at the Preclinical Methods
The preclinical findings for this compound are based on established animal models designed to mimic human disease.
NASH Mouse Model Protocol:
-
Induction: C57BL/6J mice are fed a diet high in fat (40-60%), fructose, and cholesterol for 16-24 weeks to induce the key features of NASH, including steatosis, inflammation, and fibrosis.
-
Treatment: Following the induction period, mice are treated with this compound (e.g., orally, once daily) for a specified duration (e.g., 8-12 weeks).
-
Assessments: At the end of the treatment period, liver tissue is collected for histological analysis (H&E and Sirius Red staining) to assess the degree of steatosis, inflammation, and fibrosis. Blood samples are analyzed for liver enzymes (ALT, AST) and metabolic parameters.
Alcohol Use Disorder Mouse Model Protocol:
-
Induction: An "intermittent access two-bottle choice" paradigm is often used. Mice are given access to one bottle of water and one bottle of an ethanol solution (e.g., 15-20%) for 24 hours, three times a week. This intermittent access promotes high levels of voluntary alcohol consumption.
-
Treatment: this compound is administered to the mice (e.g., via oral gavage) prior to the alcohol access periods.
-
Assessments: The primary outcome is the measurement of the volume of ethanol solution consumed, which is then calculated as grams of ethanol per kilogram of body weight.
Visualizing the Science
To better understand the context of this compound, the following diagrams illustrate its mechanism, the typical workflow of a clinical trial it would need to undergo, and its position in the drug development pipeline.
Caption: this compound activates the GPR119 receptor, leading to metabolic and potential neurobehavioral effects.
Caption: A simplified representation of the clinical trial phases this compound would need to navigate.
Caption: The sequential stages of pharmaceutical research and development.
Future Perspectives
The preclinical data for this compound are a crucial first step, providing a scientific rationale for its potential therapeutic use in NASH and AUD. However, the transition from promising animal data to proven clinical efficacy is a significant hurdle. The future of this compound hinges on the initiation and successful completion of rigorous human clinical trials. These trials will be essential to not only confirm its efficacy but also to establish a competitive safety and tolerability profile in a landscape of rapidly evolving treatment options. For now, this compound remains a molecule of interest, its ultimate clinical utility yet to be determined.
References
- 1. Once-Weekly Semaglutide in Adults With Alcohol Use Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Trial on Semaglutide Shows Promise for Treatment of Alcohol Use Disorder, Warrants Further Trials | Newsroom [news.unchealthcare.org]
- 4. GLP-1 Drug Semaglutide (Ozempic, Wegovy) Reduced Heavy Drinking & Craving in Adults with Alcohol Use Disorder | Brain & Behavior Research Foundation [bbrfoundation.org]
- 5. researchgate.net [researchgate.net]
- 6. Linagliptin Ameliorates Hepatic Steatosis via Non-Canonical Mechanisms in Mice Treated with a Dual Inhibitor of Insulin Receptor and IGF-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of APD668: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like APD668 are paramount for ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework based on its known chemical properties and established best practices for laboratory waste management. Adherence to these procedures will help mitigate risks and ensure compliance with general safety standards.
Essential Safety and Logistical Information
This compound is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119).[1] It is a solid substance with limited solubility in water but is soluble in organic solvents such as DMSO and ethanol.[2] Due to its potent biological activity, it should be handled with care, minimizing direct contact and inhalation.
Quantitative Data Summary
For easy reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 477.51 g/mol | [2][3][4] |
| Molecular Formula | C₂₁H₂₄FN₅O₅S | [2][3][4] |
| Physical Appearance | Solid | [2] |
| CAS Number | 832714-46-2 | [2][3] |
| Solubility | Insoluble in H₂O; ≥17.4 mg/mL in DMSO; ≥2.61 mg/mL in EtOH with gentle warming and ultrasonic | [2] |
| Storage Temperature | -20°C | [2] |
Procedural Guidance for Disposal
The following step-by-step procedures are based on general principles for the disposal of solid chemical waste from a laboratory setting.
Experimental Protocols
Decontamination of Glassware and Surfaces:
-
Preparation: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent in which this compound is soluble, such as ethanol or DMSO. Collect the rinsate as hazardous waste.
-
Washing: Wash the rinsed items with a standard laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware and surfaces to air dry or use a drying oven.
Disposal of Solid this compound Waste:
-
Segregation: Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE, and weighing papers, in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and proper disposal according to federal, state, and local regulations.
Visualizing Key Processes
To further clarify the operational and biological context of working with this compound, the following diagrams illustrate the recommended workflow for its handling and disposal, as well as its known signaling pathway.
Caption: this compound acts as an agonist for the GPR119 receptor, initiating a signaling cascade.
References
Personal protective equipment for handling APD668
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of APD668, a potent and selective G-protein coupled receptor 119 (GPR119) agonist. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound are not fully detailed, it is imperative to handle this compound with care, assuming potential hazards until more information is available. The most significant known effects are related to its potent biological activity as a GPR119 agonist.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Two pairs of chemotherapy gloves meeting ASTM D6978 standards are recommended. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[1] |
| Body Protection | Disposable gown | Lint-free, low-permeability fabric with long sleeves, tight-fitting cuffs, and a back closure. Gowns should be changed at the end of a procedure, every 2-3 hours, or immediately after a spill or splash.[1][2] |
| Eye/Face Protection | Safety glasses with side shields or goggles | Required for all handling procedures. |
| Respiratory Protection | Not generally required with adequate ventilation | Use a NIOSH-approved respirator if working outside of a ventilated enclosure or if aerosolization is possible. |
| Foot Protection | Shoe covers | Recommended when handling the compound to prevent tracking of contaminants.[1] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of this compound and ensure personnel safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of dust or aerosols.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Powder: Store at -20°C.[3]
-
In Solvent: Store at -80°C.[3]
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3]
-
Protect from direct sunlight and sources of ignition.[3]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Rinse skin thoroughly with large amounts of soap and water. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[3] |
Accidental Release and Disposal
Spill Response:
-
Evacuate personnel from the immediate area.[3]
-
Ensure adequate ventilation.[3]
-
Wear full personal protective equipment as described in Section 1.[3]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, diatomite).[3]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect all spilled material and contaminated absorbents into a sealed, properly labeled container for disposal.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[3]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[3]
-
Do not allow the product to enter drains or waterways.[3]
Physicochemical and Biological Data
| Property | Value |
| Chemical Formula | C₂₁H₂₄FN₅O₅S[4] |
| Molecular Weight | 477.5 g/mol [4] |
| CAS Number | 832714-46-2[4] |
| EC₅₀ (human GPR119) | 2.7 nM[5][6] |
| EC₅₀ (rat GPR119) | 33 nM[5][6] |
| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLDMF:PBS (pH 7.2) (1:8): 0.1 mg/mL[4] |
Experimental Protocols
In Vitro: GPR119 Activation Assay
This protocol describes the measurement of adenylate cyclase activation in response to this compound in a cell-based assay.
Methodology:
-
Cell Culture: Use a suitable host cell line (e.g., HEK293) transiently or stably transfected with a vector expressing human GPR119.
-
Assay Preparation: Plate the cells in a suitable microplate format and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the diluted compound to the cells and incubate for a specified period.
-
cAMP Measurement: Following incubation, lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines a typical procedure to assess the effect of this compound on glucose tolerance in a murine model.
Methodology:
-
Animal Model: Use a suitable mouse model (e.g., C57BL/6 or a diabetic model).
-
Acclimation and Fasting: Acclimate the animals to handling. Prior to the test, fast the mice overnight (approximately 16-18 hours) with free access to water.[7]
-
Baseline Blood Glucose: On the day of the experiment, record the body weight of each mouse. Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration using a glucometer.[7]
-
Compound Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 1-10 mg/kg).[8] A vehicle control group should be included.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.[7]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[7]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The area under the curve (AUC) for glucose can be calculated to quantify the overall effect on glucose tolerance.
Signaling Pathway and Experimental Workflow
This compound-Mediated GPR119 Signaling Pathway
This compound acts as an agonist for GPR119, a Gαs-coupled receptor.[6] Activation of GPR119 by this compound initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent physiological responses, including the secretion of insulin from pancreatic β-cells and incretins (GLP-1 and GIP) from intestinal L- and K-cells, respectively.[6]
Caption: this compound activates the GPR119 signaling cascade.
Experimental Workflow for Oral Glucose Tolerance Test (OGTT)
The following diagram illustrates the key steps in performing an OGTT to evaluate the efficacy of this compound in an animal model.
Caption: Workflow for an in vivo Oral Glucose Tolerance Test.
References
- 1. testmenu.com [testmenu.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. mmpc.org [mmpc.org]
- 8. Co-administration of this compound, a G protein-coupled receptor 119 agonist and linagliptin, a DPPIV inhibitor, prevents progression of steatohepatitis in mice fed on a high trans-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
